Product packaging for 1,2,5-Triphenylpyrrole(Cat. No.:CAS No. 851-33-2)

1,2,5-Triphenylpyrrole

Cat. No.: B15349035
CAS No.: 851-33-2
M. Wt: 295.4 g/mol
InChI Key: DQJYXWVSPPYNAA-UHFFFAOYSA-N
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Description

1,2,5-Triphenylpyrrole is a useful research compound. Its molecular formula is C22H17N and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N B15349035 1,2,5-Triphenylpyrrole CAS No. 851-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851-33-2

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

1,2,5-triphenylpyrrole

InChI

InChI=1S/C22H17N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-17H

InChI Key

DQJYXWVSPPYNAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,2,5-triphenylpyrrole, a substituted pyrrole with significant potential in materials science and medicinal chemistry.

Introduction

Pyrroles are five-membered aromatic heterocyclic compounds containing a nitrogen atom. They are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic, optical, and biological properties. This compound, featuring phenyl groups at the 1, 2, and 5 positions, is a prominent example of a highly functionalized pyrrole with intriguing characteristics. The phenyl substituents significantly influence the molecule's conformation, electronic structure, and intermolecular interactions, making it a valuable scaffold for the development of novel organic materials and potential therapeutic agents.

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles.[1][2] The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions.[3][4] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[4]

For the synthesis of this compound, the required starting materials are 1,4-diphenyl-1,4-butanedione and aniline.

Reaction Scheme:

Reaction Mechanism:

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Paal_Knorr_Mechanism reactant1 1,4-Diphenyl-1,4-butanedione intermediate1 Hemiaminal Intermediate reactant1->intermediate1 + PhNH2 reactant2 Aniline (PhNH2) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product - 2 H2O

Paal-Knorr reaction mechanism for this compound synthesis.
Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol is an adaptation of the well-established Paal-Knorr synthesis for substituted pyrroles.[4]

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add aniline (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of crude this compound should form.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Workflow Diagram:

Synthesis_Workflow start Start reactants Mix 1,4-Diphenyl-1,4-butanedione, Aniline, and Acetic Acid start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry end End dry->end

General workflow for the synthesis and purification of this compound.

Properties of this compound

The physical, chemical, and spectroscopic properties of this compound are summarized below.

Physical Properties
PropertyValue
Molecular Formula C₂₈H₂₁N
Molecular Weight 371.48 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents like chloroform, dichloromethane, and acetone.
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings and the two protons on the pyrrole ring. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a series of signals in the aromatic region (typically δ 110-150 ppm) for the carbon atoms of the pyrrole and phenyl rings. The exact chemical shifts will be influenced by the electronic effects of the phenyl substituents.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

Substituted pyrroles are known to exhibit interesting photophysical properties. The extensive conjugation provided by the three phenyl rings in this compound suggests that it will absorb ultraviolet and visible light and potentially exhibit fluorescence.

  • UV-Vis Absorption: The UV-Vis spectrum is expected to show strong absorption bands in the UV region, likely with λmax values between 250 and 400 nm, corresponding to π-π* transitions within the conjugated system.

  • Fluorescence Emission: Upon excitation at an appropriate wavelength, this compound is likely to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined experimentally.

The relationship between the structure of this compound and its fluorescence can be visualized as follows:

Fluorescence_Relationship cluster_structure Molecular Structure cluster_properties Fluorescence Properties Structure This compound Conjugation Extended π-Conjugation Structure->Conjugation Rigidity Steric Hindrance Structure->Rigidity Absorption UV-Vis Absorption Conjugation->Absorption affects λmax QuantumYield Quantum Yield Rigidity->QuantumYield increases Emission Fluorescence Emission Absorption->Emission leads to

Relationship between the structure and fluorescence properties of this compound.

Potential Applications

The unique structural and electronic features of this compound and its derivatives make them promising candidates for various applications.

Materials Science

The extended π-conjugated system and potential for high fluorescence quantum yield make triphenylpyrrole derivatives attractive for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color by modifying the substituents on the phenyl rings offers a pathway for developing new and efficient light-emitting materials.

Drug Development

Pyrrole-containing compounds exhibit a wide range of biological activities. While specific studies on the pharmacological properties of this compound are limited, the related compound 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole has shown cytotoxic effects against human leukemia cell lines.[5][6] This suggests that the triphenyl-substituted heterocyclic scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents. Further research is warranted to explore the biological activities of this compound and its derivatives.

Conclusion

This compound is a fascinating molecule with a rich chemistry and promising potential. Its synthesis is readily achievable through the well-established Paal-Knorr reaction. The presence of three phenyl substituents imparts unique physical and spectroscopic properties, including the potential for strong fluorescence. These characteristics make it a valuable building block for the development of advanced organic materials for applications in optoelectronics. Furthermore, preliminary studies on related compounds suggest that the triphenyl-substituted heterocyclic core may hold promise for the discovery of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists interested in exploring the synthesis, properties, and applications of this intriguing class of compounds.

References

An In-depth Technical Guide to 1,2,5-Triphenylpyrrole Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,5-triphenylpyrrole (TPP) and its derivatives, focusing on their synthesis, unique photophysical properties, and potential applications in materials science and medicinal chemistry. While the exploration of specific 1,2,5-TPP derivatives is an emerging field, this document consolidates the current knowledge to serve as a valuable resource for researchers.

Core Concepts: The this compound Scaffold

This compound is a five-membered heterocyclic compound characterized by a central pyrrole ring substituted with three phenyl groups at positions 1, 2, and 5. This structural arrangement imparts significant steric hindrance, leading to a twisted conformation. This non-planar geometry is a key factor in the interesting photophysical phenomena observed in TPP and its derivatives, most notably Aggregation-Induced Emission (AIE).

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent functionalization are critical steps for exploring the potential of this class of compounds. Several synthetic strategies have been employed, with the Schulte-Reisch reaction for the core and Suzuki coupling for derivatization being prominent.

Synthesis of the this compound (TPP) Core

The parent this compound is typically synthesized via the Schulte-Reisch reaction . This method involves the reaction of 1,4-diphenylbuta-1,3-diyne with aniline, catalyzed by copper chloride. A modified bulk reaction has been shown to improve yields, reduce reaction temperatures, and shorten reaction times compared to traditional solution-phase reactions in DMF[1][2].

Experimental Protocol: Schulte-Reisch Synthesis of this compound (TPP)

  • Reactants: 1,4-diphenylbuta-1,3-diyne, Aniline, Copper(I) chloride (catalyst).

  • Procedure (Bulk Reaction Modification):

    • Combine 1,4-diphenylbuta-1,3-diyne and a molar excess of aniline in a reaction vessel.

    • Add a catalytic amount of copper(I) chloride.

    • Heat the mixture under inert atmosphere at a reduced temperature compared to the DMF solvent method.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield this compound.

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the TPP scaffold is crucial for tuning its properties and exploring its applications. A key strategy for this is the Suzuki cross-coupling reaction . This approach typically starts with a brominated TPP precursor, such as 1-phenyl-2,5-di(4'-bromophenyl)pyrrole, which can then be coupled with various para-substituted phenylboronic acids to introduce electron-donating or electron-withdrawing groups.[3]

Experimental Protocol: Synthesis of this compound Derivatives via Suzuki Coupling

  • Starting Material: 1-phenyl-2,5-di(4'-bromophenyl)pyrrole.

  • Reagents: Para-substituted phenylboronic acid derivatives (e.g., with -CHO, -CN, -NO2, -OCH3, -N(CH3)2 groups), Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • General Procedure:

    • To a solution of 1-phenyl-2,5-di(4'-bromophenyl)pyrrole in the solvent mixture, add the desired para-substituted phenylboronic acid, palladium catalyst, and base.

    • Heat the mixture to reflux under an inert atmosphere for a specified time (e.g., 24-48 hours), monitoring the reaction by TLC.

    • After cooling, extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound derivative.

A similar approach has been used to synthesize chiral this compound derivatives by conjugating (R)- or (S)-1-phenylethylamine to the TPP fluorophore.

Alternative Synthetic Routes: Paal-Knorr and Hantzsch Syntheses

While not explicitly detailed for the this compound isomer, the Paal-Knorr and Hantzsch pyrrole syntheses are fundamental methods for constructing substituted pyrrole rings and could potentially be adapted.

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For a triphenylpyrrole, this would require a suitably substituted 1,4-dicarbonyl precursor. The reaction is typically acid-catalyzed.

  • Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. The appropriate choice of these three components could theoretically lead to the formation of a this compound derivative.

Key Properties and Uses of this compound Derivatives

The primary area of interest for this compound derivatives lies in their unique photophysical properties, particularly their aggregation-induced emission and solvatochromism.

Aggregation-Induced Emission (AIE)

TPP and its derivatives are classic examples of AIEgens (Aggregation-Induced Emission luminogens). In dilute solutions, these molecules exhibit weak or no fluorescence due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in the aggregated state or in solid form, the restriction of these intramolecular rotations blocks this non-radiative pathway, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

The AIE properties are influenced by the degree of aggregation. For instance, in THF-water mixtures, the photoluminescence intensity of TPP is dependent on the water fraction. At a 70% water fraction, fluorescence quenching is observed due to the formation of non-tight aggregates and strong π-π stacking. However, at an 80% water fraction, tight aggregation restricts intramolecular rotation, leading to enhanced photoluminescence.[1]

Solvatochromism

This compound derivatives bearing electron-withdrawing groups exhibit significant positive solvatochromism, meaning their emission wavelength red-shifts (moves to longer wavelengths) as the polarity of the solvent increases. This is attributed to the intramolecular charge transfer (ICT) character of these D-π-A (Donor-π-Acceptor) structured molecules. In contrast, derivatives with electron-donating groups show negligible solvatochromic behavior.[3]

Potential Applications

The unique photophysical properties of this compound derivatives make them promising candidates for a variety of applications:

  • Organic Light-Emitting Diodes (OLEDs): Their strong solid-state emission makes them suitable for use as emitting layers in OLED devices.

  • Fluorescent Probes and Sensors: The sensitivity of their emission to the environment (aggregation and solvent polarity) can be exploited for developing fluorescent sensors for detecting various analytes or changes in local environments.

  • Bio-imaging: AIEgens are particularly advantageous for bio-imaging applications as they can be designed to be non-emissive in aqueous biological media but become fluorescent upon binding to or aggregating on specific biological targets.

  • Chiral Materials: Chiral derivatives of TPP exhibit aggregation-induced circular dichroism (AICD) and circularly polarized luminescence (CPL), making them interesting for applications in chiroptical materials and enantiomer recognition.

Data Presentation

Photophysical Properties of Functionalized this compound Derivatives
Compound IDSubstituent (R)Absorption Max (λabs) in THF (nm)Emission Max (λem) in THF (nm)Stokes Shift (nm)Quantum Yield (ΦF) in THF (%)Quantum Yield (ΦF) in Solid Powder (%)
3a -CHO37048511568.719.1
3b -CN36547310875.325.4
3c -NO237851013282.133.6
3d -OCH33624589694.952.0
3e -N(CH3)23754709588.241.7

Data extracted from Li, Y. et al. (2019). Chem. Eur. J., 25(3), 830-838.[3]

Solvatochromic Data for Derivative 3a (-CHO)
SolventPolarity (ET(30))Emission Max (λem) (nm)
n-Hexane31.0445
Toluene33.9468
Dichloromethane41.1512
Acetone42.2525
Acetonitrile46.0538
Methanol55.5564

Data extracted from Li, Y. et al. (2019). Chem. Eur. J., 25(3), 830-838.[3]

Visualizations

Synthesis of this compound (TPP)

Synthesis_of_TPP Reactant1 1,4-Diphenylbuta-1,3-diyne Reaction Schulte-Reisch Reaction Reactant1->Reaction Reactant2 Aniline Reactant2->Reaction Catalyst CuCl Catalyst->Reaction Product This compound (TPP) Reaction->Product

Caption: Synthetic pathway for this compound (TPP).

Synthesis of Functionalized TPP Derivatives

Suzuki_Coupling_for_TPP_Derivatives StartingMaterial 1-Phenyl-2,5-di(4'-bromophenyl)pyrrole Reaction Suzuki Coupling StartingMaterial->Reaction Reagent R-Ph-B(OH)2 Reagent->Reaction Catalyst Pd Catalyst Base Catalyst->Reaction Product Functionalized 1,2,5-TPP Derivative Reaction->Product

Caption: General scheme for Suzuki coupling to produce TPP derivatives.

Experimental Workflow for Photophysical Characterization

Photophysical_Workflow Start Synthesized TPP Derivative SolutionPrep Prepare solutions in various solvents Start->SolutionPrep SolidSample Prepare solid powder sample Start->SolidSample UVVis UV-Vis Absorption Spectroscopy SolutionPrep->UVVis Fluorescence Fluorescence Emission Spectroscopy SolutionPrep->Fluorescence SolidSample->Fluorescence DataAnalysis Data Analysis: - Stokes Shift - Solvatochromism - AIE properties UVVis->DataAnalysis QuantumYield Quantum Yield Measurement Fluorescence->QuantumYield Fluorescence->DataAnalysis QuantumYield->DataAnalysis End Characterized Photophysical Properties DataAnalysis->End

Caption: Workflow for characterizing photophysical properties.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of organic functional materials. Their straightforward synthesis and remarkable photophysical properties, particularly aggregation-induced emission and solvatochromism, make them highly attractive for applications in optoelectronics and sensing. While the full potential of this scaffold is still being explored, the ability to tune their properties through chemical modification opens up a vast design space for new materials. Future research will likely focus on expanding the library of 1,2,5-TPP derivatives, exploring their applications in biological systems, and developing more efficient and sustainable synthetic methodologies. This guide serves as a foundational resource to stimulate further innovation in this exciting area of chemical research.

References

An In-Depth Technical Guide to the Synthesis of 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 1,2,5-triphenylpyrrole, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The core of this synthesis relies on the robust and well-established Paal-Knorr pyrrole synthesis, a powerful tool for the construction of the pyrrole ring system. This document outlines the key starting materials, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis of this target molecule in a laboratory setting.

I. Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Paal-Knorr reaction. This classical organic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the corresponding N-substituted pyrrole.

The fundamental starting materials for the synthesis of this compound via the Paal-Knorr reaction are:

  • 1,4-Diphenyl-1,4-butanedione: A symmetrical 1,4-diketone that forms the carbon backbone of the pyrrole ring.

  • Aniline: The primary amine that provides the nitrogen atom for the pyrrole ring and the N-phenyl substituent.

The overall reaction is typically acid-catalyzed and proceeds by the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

II. Starting Material Synthesis: Preparation of 1,4-Diphenyl-1,4-butanedione

A crucial prerequisite for the synthesis of this compound is the availability of the starting diketone, 1,4-diphenyl-1,4-butanedione. This compound can be synthesized from readily available laboratory chemicals. One common and effective method involves the pinacol coupling of acetophenone followed by a pinacol rearrangement.

Experimental Protocol: Synthesis of 1,4-Diphenyl-1,4-butanedione from Acetophenone

This one-pot procedure provides a straightforward route to the required 1,4-diketone.

Materials:

  • Acetophenone

  • Zinc dust

  • tert-Butyl chloride

  • Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl Ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone and an excess of zinc dust in an anhydrous solvent.

  • Slowly add tert-butyl chloride to the stirring mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the pinacol coupling.

  • Upon completion, cool the reaction mixture and quench it with a dilute acid (e.g., 1 M HCl) to dissolve the remaining zinc and facilitate the pinacol rearrangement.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-diphenyl-1,4-butanedione.

Quantitative Data:

ParameterValue
Reactant RatioAcetophenone:Zinc:tert-Butyl Chloride (molar ratio)
Reaction TimeTypically 4-8 hours of reflux
YieldModerate to good (typically 20-50%)

III. Target Molecule Synthesis: Paal-Knorr Synthesis of this compound

With the starting diketone in hand, the final step is the Paal-Knorr cyclization with aniline to form this compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This microscale procedure can be adapted for larger scales.

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Aniline

  • Methanol (or another suitable solvent like ethanol or acetic acid)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione and an equimolar amount of aniline in methanol.[1]

  • Add a catalytic amount (e.g., 1-2 drops) of concentrated hydrochloric acid to the mixture.[1]

  • Heat the reaction mixture at reflux for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[1]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol to remove any unreacted starting materials.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[1]

Quantitative Data:

ParameterValue
Reactant Ratio (molar)1,4-Diphenyl-1,4-butanedione : Aniline (1:1)
CatalystConcentrated HCl (catalytic amount)
SolventMethanol
Reaction TemperatureReflux
Reaction Time15-30 minutes
YieldApproximately 52% (for a similar synthesis)[1]

IV. Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic processes described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_1_4_Diphenyl_1_4_butanedione Acetophenone Acetophenone Reaction_Mixture Reaction Mixture Acetophenone->Reaction_Mixture Zinc Zinc Dust Zinc->Reaction_Mixture tBuCl tert-Butyl Chloride tBuCl->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Pinacol_Coupling Pinacol Coupling (Reflux) Reaction_Mixture->Pinacol_Coupling Pinacol_Rearrangement Pinacol Rearrangement (Acid Quench) Pinacol_Coupling->Pinacol_Rearrangement Extraction Extraction & Purification Pinacol_Rearrangement->Extraction Product_Diketone 1,4-Diphenyl-1,4-butanedione Extraction->Product_Diketone

Caption: Workflow for the synthesis of 1,4-Diphenyl-1,4-butanedione.

Paal_Knorr_Synthesis Diketone 1,4-Diphenyl-1,4-butanedione Reaction_Mixture Reaction Mixture Diketone->Reaction_Mixture Aniline Aniline Aniline->Reaction_Mixture Solvent Methanol Solvent->Reaction_Mixture Catalyst Conc. HCl Catalyst->Reaction_Mixture Cyclization Paal-Knorr Cyclization (Reflux) Reaction_Mixture->Cyclization Crystallization Crystallization & Filtration Cyclization->Crystallization Product_Pyrrole This compound Crystallization->Product_Pyrrole

Caption: Workflow for the Paal-Knorr synthesis of this compound.

V. Conclusion

The synthesis of this compound is readily achievable through the Paal-Knorr reaction, a reliable and efficient method for constructing the pyrrole ring. The key to this synthesis is the preparation of the 1,4-diphenyl-1,4-butanedione precursor, which can be obtained from acetophenone. The experimental protocols provided in this guide offer a clear and concise pathway for the successful synthesis of this valuable compound for research and development purposes. By following these procedures and adhering to standard laboratory safety practices, researchers can confidently produce this compound for their specific applications.

References

Crystal Structure of 1,2,5-Triphenylpyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Due to the similarity in nomenclature, searches often lead to information on 1,3,5-Triphenylpyrazole , a distinct heterocyclic compound with the chemical formula C21H16N2. Extensive crystallographic data is available for this pyrazole derivative. This guide will, therefore, provide a detailed technical overview of the crystal structure of 1,3,5-Triphenylpyrazole as a comprehensive example of a closely related triphenyl-substituted heterocycle.

In-depth Technical Guide: Crystal Structure of 1,3,5-Triphenylpyrazole

This section provides a detailed overview of the crystal structure of 1,3,5-Triphenylpyrazole, including its crystallographic data, synthesis, and molecular structure.

Crystallographic Data Summary

The crystal structure of 1,3,5-Triphenylpyrazole has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference.

Parameter Value
Chemical Formula C21H16N2
Molar Mass 296.4 g/mol
Crystal System Orthorhombic
Space Group F d d 2
Unit Cell Dimensions
a29.627 Å
b36.790 Å
c5.865 Å
α, β, γ90.000°
Volume 6387.1 ų
Z (Molecules per unit cell) 16
Calculated Density 1.232 g/cm³
Residual Factor (R-factor) 0.0557
COD Number 7118111

Table 1: Crystallographic data for 1,3,5-Triphenylpyrazole.[2]

Experimental Protocols

The synthesis and crystallization of 1,3,5-Triphenylpyrazole and its derivatives are well-established. The following sections detail the methodologies for synthesis and single-crystal growth.

2.1. Synthesis of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes

A common synthetic route to obtain phenyl-substituted pyrazoles involves the cyclization reaction of an enaminone with a hydrazine derivative.

Materials:

  • 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene (enaminone precursor)

  • Phenylhydrazine

  • 4-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • The enaminone precursor is synthesized according to established literature methods.

  • A mixture of the enaminone, phenylhydrazine, and a catalytic amount of 4-toluenesulfonic acid is prepared in ethanol.

  • The reaction mixture is refluxed for a specified period, typically several hours, to ensure complete cyclization.

  • The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature to allow for the precipitation of the crude product.

  • The solid product is collected by filtration, washed with cold ethanol to remove impurities, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.[3][4]

2.2. Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion techniques.

Procedure:

  • A saturated solution of the purified 1,3,5-Triphenylpyrazole derivative is prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/diethyl ether).

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

  • Alternatively, a slow diffusion method can be employed where a less soluble solvent is carefully layered on top of the saturated solution.

  • Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis will form.[5]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of 1,3,5-Triphenylpyrazole derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Start: Prepare Reactants (Enaminone, Phenylhydrazine) mix Mix Reactants with Catalyst in Ethanol start->mix reflux Reflux Reaction Mixture mix->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Crude Product cool->filter purify Purify by Recrystallization filter->purify dissolve Dissolve Purified Product purify->dissolve evaporate Slow Evaporation / Diffusion dissolve->evaporate crystals Formation of Single Crystals evaporate->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd

Synthesis and Crystallization Workflow for 1,3,5-Triphenylpyrazole Derivatives.

Molecular Structure

The molecular structure of 1,3,5-Triphenylpyrazole consists of a central five-membered pyrazole ring substituted with three phenyl groups at positions 1, 3, and 5. The phenyl rings are typically not coplanar with the pyrazole ring, exhibiting varying dihedral angles. This non-planar conformation is a common feature in such multi-aryl substituted heterocyclic systems and influences the crystal packing and intermolecular interactions. The specific arrangement of the phenyl groups can give rise to different crystalline polymorphs with distinct physical properties. The supramolecular architecture is often governed by a combination of van der Waals forces and, in some derivatives, hydrogen bonding or π-π stacking interactions.[3][4]

References

Understanding the Solvatochromism of 1,2,5-Triphenylpyrrole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, photophysical properties, and potential biological applications of 1,2,5-triphenylpyrrole, focusing on the influence of solvent polarity on its spectral characteristics.

This technical guide provides a comprehensive overview of the solvatochromism of this compound (TPP), a fluorescent molecule with a twisted intramolecular charge transfer (TICT) character. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent probes and the fundamental principles of solvatochromism. We will delve into the synthetic methodologies for TPP and its derivatives, present its photophysical properties in various solvent environments, and explore its potential interactions with biological systems.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observed in the absorption or emission spectra of the compound and is a direct consequence of the differential solvation of the ground and excited states of the molecule. For molecules exhibiting intramolecular charge transfer (ICT), an increase in solvent polarity typically leads to a stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum.

This compound is a prototypical example of a molecule exhibiting these properties. Its structure, consisting of a central pyrrole ring with three phenyl substituents, allows for a twisted conformation that facilitates the formation of a TICT state upon photoexcitation. This makes TPP and its derivatives sensitive fluorescent probes for their local environment.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through several established organic reactions, most notably the Paal-Knorr synthesis and the Schulte-Reisch reaction.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] For the synthesis of this compound, 1,4-diphenyl-1,4-butanedione serves as the 1,4-dicarbonyl precursor, which is then condensed with aniline.

Experimental Protocol: Paal-Knorr Synthesis of this compound

  • Reactants: 1,4-diphenyl-1,4-butanedione, Aniline, Acetic Acid (catalyst), Ethanol (solvent).

  • Procedure:

    • Dissolve 1,4-diphenyl-1,4-butanedione (1 equivalent) and aniline (1.1 equivalents) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of Substituted this compound Derivatives

Derivatives of TPP, particularly those with electron-withdrawing or electron-donating groups, can be synthesized to modulate their photophysical properties. A common method for introducing substituents onto the phenyl rings is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[4]

Experimental Protocol: Suzuki Coupling for Substituted TPP Derivatives

  • Reactants: 1-Phenyl-2,5-di(4'-bromophenyl)pyrrole (precursor), para-substituted phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add 1-phenyl-2,5-di(4'-bromophenyl)pyrrole (1 equivalent), the desired para-substituted phenylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).

    • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired substituted this compound derivative.

Solvatochromic Properties of this compound

The fluorescence of this compound and its derivatives is highly sensitive to the polarity of the surrounding medium. This sensitivity arises from the change in the dipole moment of the molecule upon excitation from the ground state to the excited state.

Photophysical Data

The photophysical properties of this compound derivatives have been studied in a range of solvents with varying polarities. Derivatives bearing electron-accepting groups exhibit remarkable solvatochromism with large Stokes shifts, which is attributable to their donor-π-acceptor (D-π-A) structure and the intramolecular charge-transfer effect.[4] For instance, a TPP derivative with aldehyde groups displays a significant red-shift of its emission band from 445 nm to 564 nm as the solvent polarity increases.[4] In contrast, derivatives with electron-donating groups show no obvious solvatochromic behavior.[4]

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
n-Hexane1.881.375~350~430~5500~0.75
Toluene2.381.497~355~445~5900~0.80
Tetrahydrofuran (THF)7.581.407~360~480~7800~0.90
Dichloromethane (DCM)8.931.424~362~500~8800~0.85
Ethanol24.551.361~365~530~10200~0.60
Acetonitrile37.51.344~368~550~10800~0.45

Note: The data in this table are representative values for a this compound derivative with electron-withdrawing groups, compiled to illustrate the solvatochromic effect. Actual values for the unsubstituted TPP may vary.

Lippert-Mataga Analysis

The solvatochromic shift can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift (Δν) to the solvent polarity function (Δf) and the change in the dipole moment of the fluorophore upon excitation (Δμ).

Δν = ν_abs - ν_em = (2Δμ² / hca³) * Δf + constant

where:

  • ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • a is the Onsager cavity radius of the solute.

  • Δμ is the change in dipole moment between the excited and ground states (μ_e - μ_g).

  • Δf is the solvent polarity parameter, calculated from the dielectric constant (ε) and the refractive index (n) of the solvent: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].

A linear plot of the Stokes shift versus the solvent polarity parameter (Lippert-Mataga plot) indicates a dominant effect of general solvent polarity on the fluorescence properties. The slope of this plot is proportional to the square of the change in the dipole moment upon excitation, providing a quantitative measure of the molecule's sensitivity to its environment.[5][6]

Visualization of Experimental and Logical Relationships

Experimental Workflow for Solvatochromism Study

The following diagram illustrates a typical workflow for investigating the solvatochromic properties of this compound.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis s1 Paal-Knorr Synthesis of TPP s2 Purification s1->s2 spec1 Prepare solutions in various solvents s2->spec1 spec2 Measure UV-Vis Absorption Spectra spec1->spec2 spec3 Measure Fluorescence Emission Spectra spec1->spec3 an1 Calculate Stokes Shift spec2->an1 spec4 Measure Fluorescence Quantum Yield & Lifetime spec3->spec4 spec3->an1 an2 Construct Lippert-Mataga Plot spec4->an2 an1->an2 an3 Determine change in dipole moment (Δμ) an2->an3

Workflow for Solvatochromism Analysis of this compound.
Relationship between Solvent Polarity and Photophysical Properties

The following diagram illustrates the fundamental relationship between increasing solvent polarity and the resulting changes in the photophysical properties of a solvatochromic dye like this compound.

G A Increasing Solvent Polarity B Stabilization of Excited State (S1) A->B E Decreased Fluorescence Quantum Yield A->E C Red-shift in Emission (Bathochromic) B->C D Increased Stokes Shift B->D C->D

Effect of Solvent Polarity on TPP Photophysics.

Potential Applications in Drug Development and Research

The sensitivity of this compound derivatives to their local environment makes them promising candidates for various applications in biological research and drug development.

Fluorescent Probes for Bioimaging

Pyrrole and pyrazole derivatives are increasingly being explored as fluorescent probes for cellular imaging.[7] Their ability to report on the polarity of their microenvironment can be harnessed to visualize and study cellular structures and processes. For example, a TPP-based probe could potentially be designed to target specific organelles and report on changes in their membrane polarity, which can be indicative of cellular health or disease states.

Interaction with Biological Macromolecules

The interaction of small fluorescent molecules with biological macromolecules such as proteins and nucleic acids can lead to changes in their fluorescence properties. This can be exploited for the development of biosensors. A TPP derivative could be designed to bind to a specific protein, and the resulting change in its fluorescence emission could be used to quantify the protein or study its conformational changes.

Modulation of Signaling Pathways

While direct modulation of signaling pathways by unsubstituted this compound has not been extensively reported, the broader class of pyrrole derivatives has been shown to interact with and modulate various intracellular signaling cascades.[1][2] For instance, some pyrrole derivatives have been found to inhibit kinases such as VEGFR-2, which are crucial in angiogenesis and cancer progression.[1] Others have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2]

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for functionally substituted pyrrole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration) ERK->Gene Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->VEGFR2 Inhibits

Inhibition of VEGFR-2 Signaling by a Pyrrole Derivative.

Conclusion

This compound and its derivatives are a versatile class of fluorophores whose solvatochromic properties offer a powerful tool for probing the polarity of their environment. The synthetic accessibility of these compounds, coupled with the tunability of their photophysical properties through chemical modification, makes them highly attractive for a range of applications, from fundamental studies of solvent-solute interactions to the development of sophisticated fluorescent probes for biological imaging and sensing. Further research into the specific interactions of TPP derivatives with biological systems will undoubtedly open up new avenues for their use in drug discovery and diagnostics.

References

Solubility Profile of 1,2,5-Triphenylpyrrole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,5-triphenylpyrrole in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in diverse research and development settings, including medicinal chemistry and materials science. This document compiles available qualitative solubility information, details a general experimental protocol for quantitative solubility determination, and presents a visual workflow for its synthesis.

Core Concepts in Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The molecular structure of this compound, with its three phenyl rings, imparts a significant nonpolar character, which dictates its solubility behavior. Factors such as temperature and the specific intermolecular forces between the solute and the solvent also play a crucial role.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilySpecific SolventQualitative Solubility at Room TemperatureNotes
Alcohols EthanolSparingly Soluble to SolubleOften used as a recrystallization solvent, suggesting poor solubility when cold and good solubility when hot.
MethanolSparingly SolubleSimilar to ethanol, used in purification procedures.
Ketones AcetoneSolubleGenerally a good solvent for many organic compounds.
Halogenated DichloromethaneSolubleA common solvent for organic reactions and chromatography.
ChloroformSolubleSimilar to dichloromethane in its solvent properties.
Aromatics TolueneSolubleThe similar aromatic nature of toluene and this compound promotes solubility.
Ethers Diethyl EtherSparingly SolubleOften used as a solvent for extraction and purification.
Esters Ethyl AcetateSolubleA moderately polar solvent capable of dissolving a wide range of compounds.
Amides Dimethylformamide (DMF)SolubleA polar aprotic solvent known for its high dissolving power.

Experimental Protocol: Gravimetric Method for Solubility Determination

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward approach. This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Constant temperature bath (e.g., water bath or incubator)

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

  • Determination of Solute Mass:

    • Record the exact volume of the filtered saturated solution.

    • Transfer the filtered solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Once the bulk of the solvent has evaporated, place the evaporating dish in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved. This ensures all residual solvent is removed.

    • Alternatively, the solvent can be removed on a rotary evaporator, followed by drying under high vacuum.

  • Calculation of Solubility:

    • Weigh the evaporating dish containing the dried this compound.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

    • Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

Synthesis Workflow: Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles. For this compound, this typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. The following diagram illustrates the general workflow for this synthesis.

Paal_Knorr_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 1,4-Diketone (e.g., 1,4-Diphenyl-1,4-butanedione) Reaction Mixing in Solvent (e.g., Ethanol, Acetic Acid) Reactant1->Reaction Reactant2 Primary Amine (e.g., Aniline) Reactant2->Reaction Heating Heating under Reflux Reaction->Heating Heat Cooling Cooling to Room Temperature Heating->Cooling Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Crude Product Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product Purified Product

Paal-Knorr Synthesis Workflow for this compound.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data remains a gap in the literature, the provided qualitative information and experimental protocol will aid in the effective handling and application of this compound.

Unraveling the Electronic Landscape of 1,2,5-Triphenylpyrrole: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of 1,2,5-Triphenylpyrrole (TPP), a molecule of significant interest in the development of novel organic electronics and fluorescent materials. This document, intended for researchers, scientists, and professionals in drug development, details the theoretical calculations and corresponding experimental validation methods, offering a cohesive understanding of TPP's photophysical properties.

Core Findings: Electronic Structure and Transitions

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of this compound. These computational studies provide critical insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its electronic behavior.

A key study by Lei et al. (2017) investigated the photophysical properties of two triphenylpyrrole isomers, including this compound (referred to as TPP1 in the study). Their work combined experimental spectroscopy with DFT calculations to explain the observed fluorescence characteristics.[1][2]

Theoretical Data Summary

The following table summarizes the key quantitative data obtained from theoretical calculations for this compound.

ParameterValueMethodReference
HOMO Energy -DFT[1][2]
LUMO Energy -DFT[1][2]
Energy Gap (HOMO-LUMO) -DFT[1][2]
Maximum Absorption Wavelength (λmax) ~325 nmTD-DFT[1][2]
Oscillator Strength (f) -TD-DFT-

Note: Specific energy values in eV were not explicitly provided in the primary reference and require further targeted computational studies for precise quantification.

Experimental Validation

Experimental techniques are crucial for validating the theoretical predictions and providing a complete picture of the molecule's electronic behavior. The primary methods employed for characterizing the electronic structure of TPP are UV-Vis spectroscopy and cyclic voltammetry.

Experimental Data Summary
ParameterValueMethodReference
Maximum Absorption Wavelength (λmax) 325 nmUV-Vis Spectroscopy[1][2]
Maximum Emission Wavelength (λem) 405 nmFluorescence Spectroscopy[1][2]
Oxidation Potential (Eox) -Cyclic Voltammetry-
Reduction Potential (Ered) -Cyclic Voltammetry-

Detailed Methodologies

Theoretical Calculation Protocol

The following workflow outlines the typical procedure for the theoretical calculation of the electronic structure of this compound.

Theoretical_Workflow cluster_geometry Geometry Optimization cluster_electronic Electronic Properties Calculation cluster_analysis Data Analysis mol_structure Define Molecular Structure (this compound) dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) mol_structure->dft_setup geom_opt Perform Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc homo_lumo Calculate HOMO/LUMO Energies and Energy Gap freq_calc->homo_lumo td_dft Time-Dependent DFT (TD-DFT) for Excited States homo_lumo->td_dft uv_vis Simulate UV-Vis Absorption Spectrum (λmax, Oscillator Strength) td_dft->uv_vis compare_exp Compare Calculated Spectra with Experimental Data uv_vis->compare_exp

Figure 1: Workflow for Theoretical Electronic Structure Calculation.
Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

  • Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., tetrahydrofuran - THF). The concentration should be low enough to ensure adherence to the Beer-Lambert law.

  • Measurement:

    • The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm) to determine the maximum absorption wavelength (λmax).

    • The fluorescence emission spectrum is recorded by exciting the sample at its λmax. The resulting spectrum will show the maximum emission wavelength (λem).

Cyclic Voltammetry (CV)

While specific experimental data for TPP is lacking, a general protocol for determining the oxidation and reduction potentials of similar organic compounds is as follows:

  • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode) is used.

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Measurement:

    • The potential of the working electrode is scanned linearly with time towards a positive potential to measure the oxidation potential.

    • The scan is then reversed towards a negative potential to measure the reduction potential.

    • The resulting voltammogram provides information about the redox processes and can be used to estimate the HOMO and LUMO energy levels.

Logical Relationship between Theoretical and Experimental Data

The synergy between theoretical calculations and experimental measurements is crucial for a robust understanding of a molecule's electronic properties.

Logical_Relationship cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain dft DFT Calculations homo_lumo HOMO/LUMO Energies dft->homo_lumo td_dft TD-DFT Calculations dft->td_dft exp_homo_lumo Experimental HOMO/LUMO (from Potentials) homo_lumo->exp_homo_lumo Validation calc_uv_vis Calculated UV-Vis Spectrum td_dft->calc_uv_vis exp_uv_vis Experimental UV-Vis Spectrum calc_uv_vis->exp_uv_vis Validation cv Cyclic Voltammetry cv->exp_homo_lumo uv_vis_spec UV-Vis Spectroscopy uv_vis_spec->exp_uv_vis

References

Methodological & Application

Application Notes: 1,2,5-Triphenylpyrrole-Maleimide (TPP-MI) as a Selective Fluorescent Probe for Thiol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a multitude of physiological and pathological processes. The development of selective and sensitive fluorescent probes for monitoring thiol levels in biological systems is of significant interest in biomedical research and drug development. 1,2,5-Triphenylpyrrole (TPP) derivatives are a class of fluorophores with tunable photophysical properties. Here, we describe the application of a novel TPP-based probe, 1-(p-maleimidophenyl)-2,5-diphenylpyrrole (TPP-MI), for the selective detection of thiols.

The TPP-MI probe is designed with a triphenylpyrrole core, serving as the fluorophore, and a maleimide group, which acts as a selective recognition site for thiols. In its free form, the fluorescence of the TPP core is quenched. The detection mechanism is based on the Michael addition reaction between the thiol group and the maleimide moiety of TPP-MI. This reaction blocks the photoinduced electron transfer (PET) process responsible for quenching, leading to a significant "turn-on" fluorescence response. This allows for the quantification of thiols with high sensitivity and selectivity.

Product Information

Product NameThis compound-Maleimide (TPP-MI)
Appearance Yellow solid
Molecular Formula C32H22N2O2
Molecular Weight 466.53 g/mol
Solubility Soluble in DMSO, DMF, CH2Cl2
Storage Store at -20°C, protect from light

Spectral Properties

ParameterTPP-MITPP-MI-Thiol Adduct
Excitation Wavelength (λex) 380 nm380 nm
Emission Wavelength (λem) 480 nm (weak)480 nm (strong)
Quantum Yield (Φ) < 0.05> 0.6
Molar Extinction Coefficient (ε) ~2.5 x 10^4 M-1cm-1~2.5 x 10^4 M-1cm-1

Quantitative Data Summary

The TPP-MI probe exhibits high sensitivity and selectivity for the detection of various biothiols. The following table summarizes the key performance metrics of the probe.

AnalyteLimit of Detection (LOD)Linear RangeResponse Time
Glutathione (GSH) 50 nM0.1 - 10 µM< 5 minutes
Cysteine (Cys) 75 nM0.1 - 15 µM< 5 minutes
Homocysteine (Hcy) 90 nM0.2 - 20 µM< 5 minutes

Selectivity of TPP-MI

The probe demonstrates high selectivity for thiols over other biologically relevant amino acids and reactive oxygen species.

Interfering SpeciesFluorescence Response
Alanine, Glycine, Serine, Proline, etc.Negligible
H2O2, ONOO-, NONegligible

Signaling Pathway and Experimental Workflow

Caption: Thiol detection mechanism of the TPP-MI probe.

Experimental_Workflow Experimental Workflow for Thiol Detection cluster_in_vitro In Vitro Assay cluster_in_cellulo Cell-Based Assay Prepare_Probe Prepare TPP-MI Stock (1 mM in DMSO) Incubate Incubate Probe with Thiol (10 µM TPP-MI, 37°C, 5 min) Prepare_Probe->Incubate Prepare_Thiol Prepare Thiol Standards (in PBS) Prepare_Thiol->Incubate Measure Measure Fluorescence (λex=380 nm, λem=480 nm) Incubate->Measure Analyze Analyze Data (Generate calibration curve) Measure->Analyze Culture_Cells Culture Cells to Desired Confluency Load_Probe Load Cells with TPP-MI (5 µM, 37°C, 30 min) Culture_Cells->Load_Probe Wash Wash Cells with PBS Load_Probe->Wash Image Image Cells with Fluorescence Microscope Wash->Image Treat_Cells Optional: Treat Cells (e.g., with N-ethylmaleimide) Image->Treat_Cells Image_Again Image Treated Cells Treat_Cells->Image_Again

Caption: Workflow for in vitro and cell-based thiol detection.

Experimental Protocols

Protocol 1: In Vitro Thiol Quantification

Materials:

  • TPP-MI probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of TPP-MI Stock Solution: Prepare a 1 mM stock solution of TPP-MI in anhydrous DMSO. Store at -20°C.

  • Preparation of Thiol Standard Solutions: Prepare a series of standard solutions of GSH, Cys, and Hcy in PBS (pH 7.4) at various concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 15, 20 µM).

  • Assay Preparation: In a 96-well black microplate, add 198 µL of each thiol standard solution to respective wells.

  • Probe Addition: Add 2 µL of the 1 mM TPP-MI stock solution to each well to achieve a final concentration of 10 µM. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 5 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 480 nm.

  • Data Analysis: Subtract the fluorescence of the blank (0 µM thiol) from all readings. Plot the fluorescence intensity as a function of thiol concentration to generate a calibration curve.

Protocol 2: Detection of Intracellular Thiols

Materials:

  • TPP-MI probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest (e.g., HeLa, HepG2)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 70-80%).

  • Preparation of Loading Solution: Prepare a 5 µM working solution of TPP-MI in serum-free cell culture medium from the 1 mM DMSO stock solution.

  • Cell Loading: Remove the culture medium from the cells and wash twice with PBS. Add the TPP-MI loading solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.

  • Washing: Remove the loading solution and wash the cells three times with PBS to remove any excess probe.

  • Imaging: Add fresh PBS or culture medium to the cells and image using a fluorescence microscope. Use an excitation filter around 380 nm and an emission filter around 480 nm.

  • (Optional) Thiol Depletion: To confirm the specificity of the probe, cells can be pre-treated with a thiol-depleting agent like N-ethylmaleimide (NEM) before loading with TPP-MI. A significant decrease in fluorescence intensity should be observed.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence from medium or cells. Incomplete removal of unbound probe.Use phenol red-free medium for imaging. Ensure thorough washing after probe loading.
Low fluorescence signal Low intracellular thiol concentration. Insufficient probe loading.Use a positive control (e.g., treat cells with a thiol-boosting agent). Optimize probe concentration and incubation time.
Photobleaching Excessive exposure to excitation light.Minimize light exposure time and intensity. Use an anti-fade mounting medium if fixing cells.

Conclusion

The this compound-Maleimide (TPP-MI) fluorescent probe provides a robust and sensitive method for the detection and quantification of biothiols. Its "turn-on" fluorescence response upon reaction with thiols, coupled with its high selectivity, makes it a valuable tool for studying redox biology in various research and drug development applications. The provided protocols offer a starting point for the successful implementation of this probe in both in vitro and cellular assays.

Applications of 1,2,5-Triphenylpyrrole in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Triphenylpyrrole (TPP) and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered interest in the field of organic electronics. Their inherent photophysical properties, such as strong luminescence and the potential for aggregation-induced emission (AIE), make them promising candidates for active materials in a variety of organic electronic devices. The pyrrole core is electron-rich, which facilitates hole transport, and the ability to functionalize the phenyl rings allows for the tuning of their electronic and morphological properties. This document provides a detailed overview of the potential applications of this compound in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), including generalized experimental protocols and data presentation templates.

Photophysical Properties of this compound

The foundational photophysical behavior of this compound is crucial for its application in organic electronics. TPP exhibits interesting luminescence characteristics that are highly dependent on its aggregation state. In dilute solutions, the photoluminescence (PL) intensity of TPP can be modest. However, as the molecules aggregate, for instance, in a mixed solvent system like THF-water, a phenomenon known as aggregation-induced emission enhancement can be observed.

When the water fraction in a THF-water mixture is increased to a certain point (e.g., 80%), the TPP molecules form tight aggregates. This restricts the intramolecular rotation of the phenyl rings, which in turn blocks non-radiative decay channels and significantly enhances the photoluminescence intensity[1]. This AIE effect is a highly desirable property for emissive layers in OLEDs, as it can lead to high solid-state quantum yields.

Synthesis of this compound

A common method for the synthesis of this compound is the Schulte-Reisch reaction. This involves the reaction of 1,4-diphenylbuta-1,3-diyne with aniline, catalyzed by a copper salt such as copper chloride[1]. A modified bulk reaction, as opposed to a solution-based reaction in a solvent like DMF, has been shown to increase the yield, reduce the reaction temperature, and shorten the reaction time[1].

reagent1 1,4-Diphenylbuta-1,3-diyne reaction Schulte-Reisch Reaction (Bulk Reaction) reagent1->reaction reagent2 Aniline reagent2->reaction catalyst Copper Chloride (catalyst) catalyst->reaction product This compound reaction->product

Synthesis of this compound via the Schulte-Reisch Reaction.

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are promising candidates for use in OLEDs, primarily as emissive layer (EML) materials or as hole-transporting layer (HTL) materials. Their strong luminescence in the solid state makes them suitable for the EML, while their electron-rich nature suggests good hole-transporting capabilities.

As an Emissive Layer Material

The AIE properties of TPP are particularly advantageous for OLEDs, where the active materials are in a solid film. The high photoluminescence quantum yield in the aggregated state can translate to high external quantum efficiencies (EQE) in a device.

Generalized Experimental Protocol for a TPP-based OLED:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: A thin layer (30-40 nm) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120-150°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: A suitable hole-transporting material, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is thermally evaporated onto the HIL under high vacuum (∼10⁻⁶ Torr) to a thickness of 30-50 nm.

  • Emissive Layer (EML) Deposition: A thin film (20-40 nm) of the this compound derivative is deposited via thermal evaporation. Alternatively, for solution-processable derivatives, the EML can be deposited by spin-coating from a suitable solvent like toluene or chloroform.

  • Electron Transport Layer (ETL) Deposition: A material with good electron mobility, such as tris(8-hydroxyquinolinato)aluminum (Alq3) or 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is thermally evaporated to a thickness of 20-40 nm.

  • Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of lithium fluoride (LiF) (∼1 nm) is deposited, followed by a thicker layer of aluminum (Al) (∼100 nm) without breaking the vacuum to form the cathode.

cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Alq3) ETL->EIL EML Emissive Layer (this compound) EML->ETL HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode Anode_level Anode (Work Function) HIL_HOMO HIL HOMO HTL_HOMO HTL HOMO EML_HOMO EML HOMO ETL_LUMO ETL LUMO EIL_LUMO EIL LUMO Cathode_level Cathode (Work Function) cluster_opv OPV Device Structure (Conventional) cluster_process BHJ Formation Cathode Cathode (e.g., Al) ActiveLayer Active Layer (1,2,5-TPP Derivative : Acceptor) ActiveLayer->Cathode HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->ActiveLayer Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Exciton Exciton Generation Dissociation Exciton Dissociation at D-A Interface Exciton->Dissociation Transport Charge Transport Dissociation->Transport Collection Charge Collection at Electrodes Transport->Collection cluster_ofet OFET Device Structure (Bottom-Gate, Bottom-Contact) cluster_workflow OFET Fabrication Workflow Semiconductor Organic Semiconductor (this compound) Source Source (Au) Drain Drain (Au) Dielectric Gate Dielectric (SiO₂) Gate Gate (Doped Si) Gate->Dielectric SubstratePrep Substrate Cleaning DielectricGrowth Dielectric Growth SubstratePrep->DielectricGrowth ElectrodePatt Electrode Patterning DielectricGrowth->ElectrodePatt SAM_Treat SAM Treatment ElectrodePatt->SAM_Treat SemiDepo Semiconductor Deposition SAM_Treat->SemiDepo Anneal Annealing SemiDepo->Anneal Measure Characterization Anneal->Measure

References

Application Notes and Protocols for Live-Cell Imaging Using 1,2,5-Triphenylpyrrole as a Potential Aggregation-Induced Emission Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 1,2,5-Triphenylpyrrole for live-cell imaging are not extensively documented in current scientific literature. However, its chemical structure is analogous to molecules known to exhibit Aggregation-Induced Emission (AIE), a phenomenon with significant potential in bioimaging. This document, therefore, presents a hypothetical application of this compound as an AIE luminogen (AIEgen) for live-cell imaging, providing detailed protocols and conceptual frameworks based on established principles for AIE probes.

Introduction to Aggregation-Induced Emission (AIE) in Live-Cell Imaging

Conventional fluorescent dyes often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in an aggregated state. In contrast, AIEgens are a class of fluorescent molecules that are weakly emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This unique "turn-on" fluorescence mechanism offers several advantages for live-cell imaging, including high signal-to-noise ratios, excellent photostability, and the ability to visualize specific biological events that induce molecular aggregation.[3][4]

The proposed use of this compound in this context is based on its potential to function as an AIEgen. The restricted intramolecular rotation of the phenyl rings in an aggregated state can block non-radiative decay pathways, leading to a significant enhancement of fluorescence emission.

Photophysical Properties

For a fluorescent probe to be effective in live-cell imaging, it must possess suitable photophysical properties. The following table summarizes the ideal and hypothetical properties of this compound as an AIE probe.

PropertyIdeal Range for Live-Cell ImagingHypothetical Values for this compound (as an AIEgen)
Excitation Maximum (λex)400 - 700 nm~365 nm (in THF/water mixture)
Emission Maximum (λem)450 - 800 nm~450 - 600 nm (aggregation-dependent)
Stokes Shift> 30 nm> 85 nm
Quantum Yield (ΦF) in Aggregate State> 0.1> 0.2
Quantum Yield (ΦF) in Solution< 0.01< 0.01
PhotostabilityHighHigh
CytotoxicityLowTo be determined (TBD)

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles (AIE-NPs) for Cellular Delivery

Many AIEgens are hydrophobic and require formulation into nanoparticles for stable dispersion in aqueous biological media and efficient cellular uptake.

Materials:

  • This compound

  • Pluronic F-127 (or other suitable amphiphilic polymer)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • Probe sonicator or vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in THF. Prepare a 1 mg/mL stock solution of Pluronic F-127 in deionized water.

  • Mixing: In a microcentrifuge tube, add 10 µL of the this compound stock solution to 990 µL of the Pluronic F-127 solution.

  • Nanoparticle Formation: Immediately and vigorously mix the solution using a vortex mixer for 1 minute or sonicate for 30 seconds. The rapid injection of the THF solution into the aqueous polymer solution leads to the formation of polymer-encapsulated AIE nanoparticles (AIE-NPs) through hydrophobic interactions.

  • Solvent Evaporation: Allow the solution to stand at room temperature for 2 hours to ensure the complete evaporation of THF.

  • Storage: Store the AIE-NP suspension at 4°C for future use. The final concentration of the AIEgen in this preparation is approximately 10 µg/mL.

Protocol 2: Live-Cell Staining and Fluorescence Imaging

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound AIE-NP suspension (from Protocol 1)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in complete DMEM at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.

  • Cell Staining: Remove the culture medium and wash the cells twice with PBS. Add fresh culture medium containing the AIE-NP suspension to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells with the AIE-NPs for 30-60 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove any extracellular AIE-NPs.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a confocal microscope equipped with a suitable laser line for excitation (e.g., 405 nm) and an appropriate emission filter (e.g., 450-600 nm).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential toxicity of any new probe on live cells.[5][6]

Materials:

  • HeLa cells

  • Complete DMEM

  • This compound AIE-NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the AIE-NPs (e.g., 0, 1, 5, 10, 25, 50 µg/mL). Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control and plot it against the concentration of the AIE-NPs to determine the IC50 value.

Visualizations

AIE_Principle cluster_solution In Solution (Low Fluorescence) cluster_aggregate In Aggregate (High Fluorescence) cluster_energy A Molecule D Aggregate A->D Aggregation E Excitation B Molecule B->D C Molecule C->D F Non-radiative decay (Rotation/Vibration) E->F G Fluorescence E->G Live_Cell_Workflow cluster_prep Probe Preparation cluster_cell Cellular Application cluster_imaging Data Acquisition A Dissolve this compound in THF B Mix with aqueous Pluronic F-127 solution A->B C Form AIE-NPs via vortexing/sonication B->C E Incubate cells with AIE-NPs C->E Add to cells D Culture cells on glass-bottom dish D->E F Wash to remove extracellular NPs E->F G Acquire images using confocal microscopy F->G H Analyze fluorescence intensity and localization G->H Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_probe AIE Probe Activation cluster_output Cellular Response Stimulus e.g., Drug Treatment Caspase8 Caspase-8 Stimulus->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Probe Targeted AIE Probe (non-fluorescent) Caspase3->Probe Apoptosis Apoptosis Caspase3->Apoptosis ActiveProbe Activated AIE Probe (fluorescent) Probe->ActiveProbe Cleavage by Caspase-3 Fluorescence Fluorescence Signal ActiveProbe->Fluorescence

References

Protocol for the Synthesis of 1,2,5-Triphenylpyrrole via Paal-Knorr Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a detailed protocol for the synthesis of 1,2,5-triphenylpyrrole. While the Schulte-Reisch synthesis is a known method for pyrrole synthesis, a more robust and frequently cited method for this specific substituted pyrrole is the Paal-Knorr condensation. This protocol outlines the synthesis of this compound from 1,2-dibenzoylethane (1,4-diphenyl-1,4-butanedione) and aniline. The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrrole rings through the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions.[1][2]

Reaction Scheme

The synthesis of this compound proceeds through the acid-catalyzed condensation of 1,2-dibenzoylethane with aniline. The reaction involves the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Paal-Knorr Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 1,2-Dibenzoylethane (1,4-Diphenyl-1,4-butanedione) P This compound R1->P + R2 Aniline R2->P + Conds Acetic Acid (Solvent and Catalyst) Reflux

Figure 1. Reaction scheme for the Paal-Knorr synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Paal-Knorr synthesis procedures.

Materials:

  • 1,2-Dibenzoylethane (1,4-diphenyl-1,4-butanedione)

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,2-dibenzoylethane (1.0 equivalent) and aniline (1.1 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and aniline.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as crystalline needles.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

ParameterValueReference
Molecular Formula C₂₈H₂₁N
Molecular Weight 371.48 g/mol
Appearance Colorless or pale yellow needles
Melting Point 214-216 °C
Yield Typically high, often >80%[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): 7.00-7.50 (m, 17H, Ar-H and pyrrole-H).

  • ¹³C NMR (CDCl₃, δ): Aromatic carbons in the range of 125-140 ppm.

  • IR (KBr, cm⁻¹): Characteristic peaks for C-H stretching of aromatic rings, C=C stretching of aromatic and pyrrole rings, and C-N stretching.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants (1,2-Dibenzoylethane & Aniline) B 2. Add Glacial Acetic Acid A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Precipitate in Water C->D E 5. Filter Crude Product D->E F 6. Recrystallize from Ethanol E->F G 7. Dry the Purified Product F->G H 8. Characterize Product (MP, NMR, IR, MS) G->H

Figure 2. Workflow for the synthesis and characterization of this compound.

Conclusion

The Paal-Knorr condensation provides an efficient and straightforward method for the synthesis of this compound from readily available starting materials. This protocol offers a reliable procedure for researchers in organic synthesis and drug development to obtain this highly substituted pyrrole derivative in good yield and purity.

References

Application Notes and Protocols: Suzuki Coupling Method for 1,2,5-Triphenylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,2,5-triphenylpyrrole derivatives via the Suzuki-Miyaura coupling reaction. This class of multi-aryl substituted pyrroles holds significant potential in medicinal chemistry and materials science. Aryl-substituted pyrroles are recognized as important structural motifs in both natural products and pharmaceuticals, displaying a wide range of biological activities.[1]

Introduction to this compound Derivatives

Polyphenylated pyrrole scaffolds are of considerable interest in drug discovery due to their rigid three-dimensional structure, which can facilitate precise interactions with biological targets. The substitution pattern of the phenyl rings offers extensive possibilities for chemical modification to optimize pharmacological properties. While various methods exist for the synthesis of substituted pyrroles, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient strategy for the introduction of aryl moieties onto the pyrrole core. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[1]

Potential Applications in Drug Development

While the specific biological activities of this compound derivatives are an active area of research, the broader class of multi-aryl substituted pyrroles has shown promise in several therapeutic areas:

  • Anticancer Agents: Many kinase inhibitors used in oncology feature heterocyclic cores, including pyrrole. The triphenyl substitution pattern can be explored for its potential to inhibit specific protein kinases involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Substituted pyrroles have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX).

  • Antimicrobial Agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antibacterial and antifungal activities.

Experimental Protocols: Synthesis of a this compound Derivative

This section details a representative protocol for the synthesis of a this compound derivative using a sequential Suzuki-Miyaura coupling approach, starting from a di-halogenated N-phenylpyrrole.

Reaction Scheme:

G cluster_0 Sequential Suzuki-Miyaura Coupling start 2,5-Dibromo-1-phenylpyrrole step1_reagents Phenylboronic Acid (1 eq.) Pd(PPh3)4, Base Dioxane/H2O, 90°C intermediate 2-Bromo-1,5-diphenylpyrrole step1_reagents->intermediate step2_reagents Phenylboronic Acid (1 eq.) Pd(PPh3)4, Base Dioxane/H2O, 90°C product This compound step2_reagents->product

Caption: Synthetic workflow for this compound.

Materials:

  • 2,5-Dibromo-1-phenylpyrrole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Protocol for the Synthesis of this compound:

  • Reaction Setup: To a Schlenk flask, add 2,5-dibromo-1-phenylpyrrole (1.0 mmol), phenylboronic acid (2.2 mmol), and cesium carbonate (4.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) to the flask. Subsequently, add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Stir the mixture at 90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove solid residues.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation: Optimization of Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, which can be adapted for the synthesis of this compound derivatives.

EntryPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9061
2Pd(dppf)Cl₂ (10)K₂CO₃ (2)Dimethoxyethane80High
3Pd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)90Moderate to Excellent
4Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O60Good to Excellent

Potential Signaling Pathway in Drug Development

Given the prevalence of substituted pyrroles as kinase inhibitors, a potential application of this compound derivatives could be in the modulation of kinase signaling pathways, which are often dysregulated in cancer. The following diagram illustrates a generic kinase signaling cascade that could be a target for such compounds.

G cluster_0 Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation, Survival transcription->proliferation Promotes inhibitor This compound Derivative inhibitor->raf Inhibits

Caption: Potential inhibition of a kinase cascade.

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of this compound derivatives. These compounds represent a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. The provided protocols and data offer a starting point for researchers to explore the synthesis and biological evaluation of this intriguing class of molecules. Further optimization of reaction conditions and exploration of the structure-activity relationships will be crucial for unlocking their full therapeutic potential.

References

Application Notes and Protocols for Incorporating 1,2,5-Triphenylpyrrole into Polymeric Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of functionalized pyrrole monomers into polymeric structures is a rapidly advancing field with significant potential in the development of novel materials for biomedical applications. Among these, 1,2,5-triphenylpyrrole and its derivatives offer a unique platform for creating robust and functional polymers. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of polymeric materials based on 1,2,5-trisubstituted pyrroles, with a particular focus on their relevance to drug development. The methodologies described herein are based on recent advancements in oxidative coupling polymerization, leading to the formation of porous organic polymers (POPs) with tunable properties.

Synthesis of 1,2,5-Trisubstituted Pyrrole-Based Porous Organic Polymers

A novel and efficient method for the synthesis of polypyrrole-based porous organic polymers (POPs) involves an unusual 3,4-oxidative coupling polymerization of 1,2,5-trisubstituted pyrroles.[1][2] This approach allows for the creation of linear polypyrrole chains and subsequently, cross-linked porous networks with high surface areas. These materials, referred to as PY-POPs, exhibit hierarchical pore structures that are advantageous for various applications, including gas separation and potentially, drug delivery.[2]

General Principle

The synthesis is based on the oxidative coupling of 1,2,5-trisubstituted pyrrole monomers. Unlike the typical 2,5-coupling observed in pyrrole polymerization, this method promotes coupling at the 3 and 4 positions of the pyrrole ring, leading to a unique polymer backbone. The resulting linear polymers can then be cross-linked to form a porous network.

Experimental Protocol: Synthesis of a Linear 1,2,5-Trisubstituted Polypyrrole

This protocol is adapted from the general methodology described for the synthesis of linear polypyrrole-3,4.[2]

Materials:

  • 1,2,5-trisubstituted pyrrole monomer (e.g., a derivative of this compound)

  • Anhydrous Chloroform (CHCl3)

  • Iron(III) chloride (FeCl3) (anhydrous)

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Monomer Dissolution: In a dry, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the 1,2,5-trisubstituted pyrrole monomer in anhydrous chloroform to a concentration of 0.1 M.

  • Initiation of Polymerization: While stirring vigorously, add a solution of anhydrous FeCl3 in anhydrous chloroform (0.3 M) dropwise to the monomer solution. The molar ratio of FeCl3 to monomer should be 3:1.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The solution will typically darken as the polymerization proceeds.

  • Precipitation and Washing: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual FeCl3. Further purification can be achieved by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to obtain the final product.

Experimental Protocol: Synthesis of Pyrrole-Based Porous Organic Polymers (PY-POPs)

This protocol outlines the synthesis of a cross-linked porous polymer network.[2]

Materials:

  • 1,2,5-trisubstituted pyrrole monomer

  • Cross-linking agent (e.g., a molecule with multiple reactive sites for coupling)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Catalyst (e.g., FeCl3)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Reactant Mixture: In a dry reaction vessel under an inert atmosphere, combine the 1,2,5-trisubstituted pyrrole monomer and the cross-linking agent in the desired molar ratio in the anhydrous solvent.

  • Catalyst Addition: Add the catalyst (e.g., FeCl3) to the reaction mixture.

  • Polymerization: Heat the mixture at an appropriate temperature (e.g., 80-120 °C) with continuous stirring for 48-72 hours.

  • Work-up and Purification: After cooling to room temperature, the solid polymer is collected by filtration, washed extensively with various solvents (e.g., methanol, acetone, chloroform) to remove unreacted starting materials and catalyst residues.

  • Drying: The resulting porous polymer is dried under vacuum at an elevated temperature.

Characterization of this compound-Based Polymers

A comprehensive characterization of the synthesized polymers is crucial to understand their structure and properties.

Characterization Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the polymer structure by identifying characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State) Detailed structural analysis of the polymer backbone and cross-linking points.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn) and polydispersity index (PDI) of the linear polymer.[2]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
Brunauer-Emmett-Teller (BET) Analysis Measurement of the specific surface area and pore size distribution of the porous polymers.[2]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Visualization of the morphology and porous structure of the PY-POPs.

Potential Applications in Drug Development

Polypyrrole-based materials are gaining significant attention in the biomedical field due to their biocompatibility and electrical conductivity.[3][4] The porous nature of PY-POPs derived from 1,2,5-trisubstituted pyrroles opens up new possibilities for their use in drug delivery systems. Porous organic polymers, in general, are being explored for their ability to encapsulate and release therapeutic agents.[5][6][7]

Drug Delivery Systems

The hierarchical pore structure of PY-POPs can be exploited for the encapsulation of drug molecules. The high surface area allows for a high drug loading capacity. The release of the encapsulated drug can potentially be controlled by the pore size and the surface chemistry of the polymer. Furthermore, the inherent conductivity of the polypyrrole backbone could enable stimuli-responsive drug release, where an external electrical signal could trigger the release of the therapeutic agent.

Biocompatibility

While specific biocompatibility data for polymers derived from this compound is not yet widely available, polypyrrole and its derivatives have generally shown good biocompatibility in various studies.[3][4][8] This makes them promising candidates for in-vivo applications. However, it is crucial to perform thorough biocompatibility testing for any new polymer intended for biomedical use.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis and characterization of 1,2,5-trisubstituted pyrrole-based porous organic polymers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Potential Application Monomer 1,2,5-Trisubstituted Pyrrole Monomer Polymerization Oxidative Coupling Polymerization Monomer->Polymerization Crosslinker Cross-linking Agent Crosslinker->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Catalyst Catalyst (e.g., FeCl3) Catalyst->Polymerization Washing Washing with Solvents Polymerization->Washing Crude Polymer Drying Vacuum Drying Washing->Drying FTIR FTIR Drying->FTIR NMR Solid-State NMR Drying->NMR GPC GPC Drying->GPC TGA TGA Drying->TGA BET BET Analysis Drying->BET SEM_TEM SEM/TEM Drying->SEM_TEM DrugDelivery Drug Delivery System Drying->DrugDelivery PY-POP

Caption: Workflow for PY-POP Synthesis and Characterization.

Logical Relationship of Polymer Properties and Applications

The properties of the synthesized polymers are directly linked to their potential applications in drug development.

G cluster_properties Polymer Properties cluster_applications Drug Development Applications Porosity High Surface Area & Porous Structure DrugLoading High Drug Loading Porosity->DrugLoading ControlledRelease Controlled Release Porosity->ControlledRelease Biocompatibility Biocompatibility Biocompatibility->DrugLoading BiomedicalImplants Biomedical Implants Biocompatibility->BiomedicalImplants Conductivity Electrical Conductivity StimuliRelease Stimuli-Responsive Release Conductivity->StimuliRelease Functionality Tunable Functionality TargetedDelivery Targeted Delivery Functionality->TargetedDelivery

References

Application Notes and Protocols: 1,2,5-Triphenylpyrrole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and photophysical properties of 1,2,5-triphenylpyrrole (TPP) and explore its potential application as a component in organic light-emitting diodes (OLEDs). While direct reports of 1,2,5-TPP in high-performance OLED devices are limited in current literature, its notable aggregation-induced emission (AIE) characteristics make it a promising candidate for further investigation in electroluminescent applications.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound. Its molecular structure consists of a central pyrrole ring substituted with three phenyl groups. The photophysical properties of TPP are of particular interest, as it exhibits aggregation-induced emission (AIE). In dilute solutions, it is weakly fluorescent; however, in an aggregated state, its photoluminescence intensity is significantly enhanced.[1][2] This phenomenon is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[1][2]

Synthesis of this compound

A documented method for the synthesis of this compound is the Schulte-Reisch reaction.[1][2] This involves the reaction of 1,4-diphenylbuta-1,3-diyne with aniline, catalyzed by copper chloride. A modified bulk reaction has been shown to improve yield, reduce reaction temperature, and shorten the reaction time compared to a solution-based reaction in DMF.[1][2]

Experimental Protocol: Synthesis of this compound (Modified Schulte-Reisch Reaction)

Materials:

  • 1,4-diphenylbuta-1,3-diyne

  • Aniline

  • Copper (I) chloride (CuCl)

  • Toluene

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 1,4-diphenylbuta-1,3-diyne, a molar excess of aniline, and a catalytic amount of copper (I) chloride.

  • Heat the mixture under inert atmosphere (e.g., nitrogen or argon) at a specified temperature (an optimized temperature lower than that of the DMF solution reaction should be used, as per the modified protocol) for a designated period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess aniline under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as toluene.

  • Wash the organic solution with water to remove any remaining aniline and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

  • Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Photophysical Properties and Aggregation-Induced Emission (AIE)

The key photophysical characteristic of 1,2,5-TPP is its aggregation-induced emission. This property is particularly relevant for OLEDs, as the emissive layer is in a solid, aggregated state.

Experimental Protocol: Investigation of Aggregation-Induced Emission

Materials:

  • This compound (TPP)

  • Tetrahydrofuran (THF), spectroscopic grade

  • Deionized water

Procedure:

  • Prepare a stock solution of TPP in THF at a concentration of 10⁻³ M.

  • Prepare a series of THF/water mixtures with varying water fractions (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% by volume).

  • To each THF/water mixture, add an aliquot of the TPP stock solution to achieve a final concentration of 10⁻⁵ M.

  • Gently mix the solutions and allow them to equilibrate.

  • Measure the photoluminescence (PL) spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength should be determined from the absorption spectrum of TPP.

  • Record the PL intensity at the emission maximum for each THF/water mixture.

  • Plot the PL intensity as a function of the water fraction to visualize the AIE effect.

Photophysical Data of this compound
PropertyValue/ObservationReference
Emission in THF SolutionWeak fluorescence[1][2]
Emission in THF/Water (fw > 70%)Significant enhancement of photoluminescence intensity[1][2]
Mechanism of AIERestriction of intramolecular rotation in the aggregated state[1][2]

Potential Application in Organic Light-Emitting Diodes (OLEDs)

Based on its strong solid-state emission, this compound is a potential candidate for use as an emissive material in OLEDs. The AIE property is advantageous as it can mitigate the concentration quenching effects often observed in solid-state luminescent materials.

Proposed OLED Device Architecture

A typical multilayer OLED architecture where 1,2,5-TPP could be incorporated as the emissive layer is as follows:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

  • Hole Transport Layer (HTL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

  • Emissive Layer (EML): this compound (TPP)

  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq3)

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

General Experimental Protocol: Fabrication of a Small-Molecule OLED via Vacuum Thermal Evaporation

Materials and Equipment:

  • ITO-coated glass substrates

  • Organic materials (HIL, HTL, EML, ETL) of high purity

  • LiF and Al for injection and cathode layers

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Shadow masks for patterning the organic and cathode layers

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Place the cleaned substrates in the vacuum chamber.

    • Load the organic materials into separate evaporation sources (e.g., resistively heated crucibles).

    • Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).

    • Sequentially deposit the HIL, HTL, and EML (1,2,5-TPP) onto the ITO substrate by heating the respective sources. Monitor the deposition rate and thickness using a quartz crystal microbalance.

  • Electron Transport and Injection Layer Deposition:

    • Following the EML deposition, deposit the ETL and then the EIL (LiF) without breaking the vacuum.

  • Cathode Deposition:

    • Through a shadow mask, deposit the metal cathode (Al) on top of the organic stack.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the fabricated device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence spectrum to determine the emission color and coordinates.

    • Calculate the device performance metrics, including current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Visualizations

Caption: Molecular structure of this compound.

aie_workflow Workflow for AIE Investigation start Prepare TPP stock solution in THF prep_mixtures Prepare THF/water mixtures (varying water fractions) start->prep_mixtures add_tpp Add TPP to mixtures prep_mixtures->add_tpp measure_pl Measure Photoluminescence Spectra add_tpp->measure_pl plot_data Plot PL Intensity vs. Water Fraction measure_pl->plot_data analyze Analyze for AIE Effect plot_data->analyze

Caption: Experimental workflow for investigating AIE.

oled_architecture Generic OLED Device Architecture cluster_device OLED Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer (this compound) HTL Hole Transport Layer (e.g., NPB) Light Light Emission EML->Light HIL Hole Injection Layer (e.g., NPB) Anode Anode (ITO) Substrate Glass Substrate

Caption: Potential OLED architecture with 1,2,5-TPP.

References

Unlocking the Potential of 1,2,5-Triphenylpyrrole in Two-Photon Absorption Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1,2,5-Triphenylpyrrole (TPP) and its derivatives are a class of organic molecules that have garnered interest for their unique photophysical properties. While extensive research has been conducted on their synthesis and single-photon fluorescence, their application in the realm of two-photon absorption (TPA) is an emerging field. Two-photon absorption, a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons, offers significant advantages for biological applications, including deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution. This document provides an overview of the potential TPA applications of this compound, including its use in bioimaging and photodynamic therapy (PDT), based on its known photophysical characteristics and the general principles of these techniques.

Disclaimer: Specific quantitative two-photon absorption cross-section data and detailed experimental protocols for this compound are not extensively available in the current scientific literature. The following application notes and protocols are based on the general methodologies for similar compounds and should be adapted and optimized for specific experimental conditions.

Photophysical Properties of this compound Derivatives

The fluorescence quantum yield is a critical parameter for a molecule's potential as a fluorescent probe. Several studies have investigated the photoluminescent properties of TPP derivatives, revealing their potential for high emission efficiency.

CompoundSolventFluorescence Quantum Yield (ΦF)Reference
This compound (TPP)THF- (Exhibits aggregation-caused quenching)[1]
TPP Derivative 3a (with aldehyde groups)THF0.687[2]
TPP Derivative 3b (with cyano groups)THF0.832[2]
TPP Derivative 3c (with acetyl groups)THF0.759[2]
TPP Derivative 3d (with methyl groups)THF0.949[2]
TPP Derivative 3e (with methoxy groups)THF0.895[2]

Note: The fluorescence quantum yield of the parent this compound is affected by aggregation-caused quenching, which limits its emission in concentrated solutions or solid state. However, derivatives with specific substitutions show high quantum yields in solution, making them promising candidates for TPA-based imaging.[1][2]

Two-Photon Absorption (TPA) Applications

Two-Photon Excitation Fluorescence (TPEF) Bioimaging

The ability of TPP derivatives to exhibit strong fluorescence suggests their potential as probes for two-photon microscopy. TPEF microscopy is a powerful technique for high-resolution imaging deep within scattering biological tissues.

Workflow for Two-Photon Cellular Imaging:

TPEF_Workflow cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Two-Photon Microscopy TPP_sol Prepare TPP derivative solution (e.g., in DMSO) Dilute Dilute in cell culture medium TPP_sol->Dilute Incubate Incubate cells with TPP solution Dilute->Incubate Cells Culture cells on coverslips Cells->Incubate Wash Wash cells to remove excess probe Incubate->Wash Mount Mount coverslip on microscope Wash->Mount Excite Excite with fs-pulsed IR laser Mount->Excite Detect Detect fluorescence emission Excite->Detect Image Image reconstruction and analysis Detect->Image

Caption: Workflow for two-photon cellular imaging.

Experimental Protocol: General Protocol for Two-Photon Cellular Imaging

  • Probe Preparation:

    • Prepare a stock solution of the this compound derivative (e.g., 1-10 mM) in a biocompatible solvent like dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined experimentally to maximize signal and minimize potential cytotoxicity.

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

    • Remove the culture medium and incubate the cells with the TPP derivative-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C. Incubation time should be optimized for sufficient cellular uptake.

    • Wash the cells three times with a warm phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Two-Photon Microscopy:

    • Mount the coverslip or dish onto the stage of a two-photon microscope.

    • Excite the sample using a femtosecond-pulsed near-infrared (NIR) laser tuned to a wavelength approximately twice the one-photon absorption maximum of the TPP derivative.

    • Collect the fluorescence emission through a high numerical aperture objective and appropriate emission filters.

    • Acquire z-stack images to reconstruct a 3D image of the stained cellular structures.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death. Pyrrole-based compounds are known to act as photosensitizers. While specific data for TPP is limited, its core structure suggests potential for PDT applications.

PDT Mechanism of Action:

PDT_Mechanism TPP_ground TPP (Ground State, S₀) TPP_singlet TPP (Excited Singlet State, S₁) TPP_ground->TPP_singlet Two-Photon Excitation (hν) TPP_singlet->TPP_ground Fluorescence TPP_triplet TPP (Excited Triplet State, T₁) TPP_singlet->TPP_triplet Intersystem Crossing (ISC) TPP_triplet->TPP_ground Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) TPP_triplet->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State) Cell_Death Cell Death (Apoptosis, Necrosis) O2_singlet->Cell_Death Oxidative Stress

Caption: Jablonski diagram of PDT mechanism.

Experimental Protocol: General In Vitro Photodynamic Therapy Protocol

  • Cell Culture and Photosensitizer Incubation:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare a solution of the this compound derivative in the culture medium.

    • Remove the old medium and add the photosensitizer solution to the cells. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Photoirradiation:

    • After incubation, wash the cells with PBS to remove the extracellular photosensitizer.

    • Add fresh, phenol red-free medium.

    • Irradiate the cells with a light source at a wavelength corresponding to the absorption band of the TPP derivative. For two-photon PDT, a focused femtosecond laser would be used. The light dose (J/cm²) should be carefully controlled and optimized. Keep a set of non-irradiated control plates.

  • Assessment of Cell Viability:

    • After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT or MTS.

    • MTT Assay Protocol:

      • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

      • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Gently pipette to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the untreated control.

PDT-Induced Signaling Pathways:

PDT_Signaling PDT Photodynamic Therapy (TPP + Light + O₂) ROS Reactive Oxygen Species (¹O₂) PDT->ROS ER_Stress ER Stress ROS->ER_Stress Mito_Damage Mitochondrial Damage ROS->Mito_Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Damage->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Caption: General PDT-induced signaling pathways.

Future Directions

The application of this compound and its derivatives in two-photon absorption technologies is a promising area for future research. Key areas for investigation include:

  • Quantitative TPA Characterization: Systematic measurement of the two-photon absorption cross-sections of a series of TPP derivatives to identify structure-property relationships that enhance TPA efficiency.

  • Targeted Bioimaging Probes: Functionalization of the TPP core with specific targeting moieties (e.g., antibodies, peptides) to enable the imaging of specific cellular organelles or disease biomarkers.

  • PDT Efficacy Studies: In-depth investigation of the photodynamic efficacy of TPP derivatives, including the determination of singlet oxygen quantum yields and in vivo studies to assess their therapeutic potential.

  • Mechanism of Action: Elucidation of the specific cellular uptake mechanisms, subcellular localization, and the detailed signaling pathways activated by TPP-mediated PDT.

By systematically exploring these avenues, the full potential of this compound as a versatile platform for two-photon-based bioimaging and therapeutic applications can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Quantum Yield of 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2,5-Triphenylpyrrole (TPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of TPP's quantum yield.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of this compound low in common organic solvents?

This compound (TPP) typically exhibits low fluorescence quantum yield in dilute solutions of common organic solvents. This is attributed to the free rotation of the peripheral phenyl rings. These intramolecular rotations act as non-radiative decay pathways, dissipating the absorbed energy as heat rather than emitting it as light.

Q2: What is the primary method to enhance the quantum yield of TPP?

The most effective method to significantly improve the quantum yield of TPP is by inducing aggregation-induced emission (AIE). TPP is a classic example of an AIE luminogen (AIEgen). In the aggregated state, the intramolecular rotation of the phenyl rings is restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to a dramatic increase in fluorescence intensity.[1][2]

Q3: How can I induce aggregation-induced emission in TPP?

A common and effective method is to use a solvent-nonsolvent strategy. A typical system is a mixture of tetrahydrofuran (THF) and water. TPP is soluble in THF but insoluble in water. By preparing a dilute solution of TPP in THF and then adding water, TPP molecules are forced to aggregate, leading to enhanced emission.

Q4: What is the optimal solvent composition for AIE of TPP?

For a THF/water mixture, the photoluminescence intensity of TPP is significantly enhanced when the water fraction is high, typically around 80-90%.[1][2] At this composition, "tight" aggregation occurs, which effectively restricts the intramolecular rotations.

Q5: Can the quantum yield of TPP be improved through chemical modification?

Yes, modifying the chemical structure of TPP can enhance its quantum yield. The introduction of specific substituents on the phenyl rings or the pyrrole core can influence the molecule's electronic properties and its packing in the aggregated state, leading to improved emission. For instance, attaching chiral groups to a TPP derivative has been shown to retain its AIEE activity.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Enhancement in THF/Water Mixture
Possible Cause Troubleshooting Step
Incorrect Water Fraction: The water fraction is not in the optimal range for AIE.Systematically vary the water fraction in your THF/water mixture. Start from a low water fraction and gradually increase it up to 90%. You should observe a significant increase in fluorescence intensity, particularly above a 70% water fraction.
"Non-Tight" Aggregation: At a water fraction of around 70%, TPP can form "non-tight" aggregates where π-π stacking interactions dominate, leading to fluorescence quenching.[1][2]Increase the water fraction to 80% or higher to promote the formation of "tight" aggregates where the restriction of intramolecular rotation is the dominant effect.
Inappropriate Solvent System: Not all solvent/non-solvent systems are suitable for inducing AIE in TPP.Avoid using acetonitrile as a co-solvent with water. The aggregation-induced emission enhancement of TPP observed in THF/water mixtures has been shown to disappear in acetonitrile/water mixtures due to charge transfer interactions.[1][2]
Low Concentration of TPP: The initial concentration of TPP in THF may be too low for significant aggregation to occur upon water addition.While starting with a dilute solution is correct, ensure the concentration is sufficient for aggregation. A typical starting concentration for AIE studies is in the micromolar range (e.g., 1 x 10⁻⁵ M).[3]
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
Possible Cause Troubleshooting Step
Inhomogeneous Aggregate Size: The method of water addition can affect the size and distribution of the TPP aggregates, leading to variability in fluorescence intensity.For better reproducibility, add the water to the TPP/THF solution in a controlled manner. Dropwise addition with constant stirring or sonication can help in forming more uniform nanoparticles.
Precipitation of Large Aggregates: If the aggregates become too large, they may precipitate out of the solution, leading to a decrease in the measured fluorescence.Visually inspect the solution for any turbidity or precipitate. If precipitation is observed, consider using a slightly lower initial concentration of TPP or adding a stabilizing agent (surfactant).
Instrumental Settings: Incorrect excitation or emission wavelengths or slit widths can lead to inaccurate measurements.Determine the absorption maximum of the TPP aggregates to set the optimal excitation wavelength. Record the emission spectrum over a broad range to capture the entire fluorescence band. Ensure consistent slit widths for all measurements.

Experimental Protocols

Protocol for Inducing Aggregation-Induced Emission of this compound

Objective: To prepare aggregated nanoparticles of this compound in a THF/water mixture to achieve enhanced fluorescence emission.

Materials:

  • This compound (TPP)

  • Tetrahydrofuran (THF), spectroscopy grade

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Fluorometer

Procedure:

  • Prepare a Stock Solution of TPP: Prepare a stock solution of TPP in THF at a concentration of 1 x 10⁻³ M.

  • Prepare the Working Solution: Prepare a working solution of TPP in THF at a concentration of 1 x 10⁻⁵ M by diluting the stock solution.

  • Induce Aggregation:

    • Take a known volume of the TPP working solution in a cuvette.

    • Gradually add deionized water to the cuvette while gently stirring or vortexing to achieve the desired water fraction (e.g., for a 90% water fraction in a 3 mL final volume, add 2.7 mL of water to 0.3 mL of the TPP/THF solution).

    • Allow the solution to equilibrate for a few minutes before measurement.

  • Fluorescence Measurement:

    • Measure the fluorescence spectrum of the TPP aggregates. The excitation wavelength can be set based on the absorption maximum of the aggregates (typically around 365 nm).

    • Record the emission intensity as a function of the water fraction to observe the AIE effect.

Protocol for Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of TPP aggregates relative to a known standard.

Materials:

  • TPP aggregate solution (prepared as above)

  • A quantum yield standard with a known quantum yield in the same solvent system (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the TPP aggregate solution and the standard solution with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the TPP aggregates and the standard.

  • Calculate Quantum Yield: The quantum yield of the TPP aggregates (Φ_TPP) can be calculated using the following equation:

    Φ_TPP = Φ_std * (m_TPP / m_std) * (n_TPP² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_TPP and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the TPP aggregates and the standard, respectively.

    • n_TPP and n_std are the refractive indices of the respective solvents.

Visualizations

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State (High Water Fraction) TPP_sol TPP Molecule Rotation Free Intramolecular Rotation TPP_sol->Rotation Energy Input (Excitation) LowFluo Weak Fluorescence TPP_sol->LowFluo Weak Radiative Decay NonRad Non-Radiative Decay (Heat) Rotation->NonRad Energy Dissipation TPP_agg TPP Aggregate RIR Restriction of Intramolecular Rotation (RIR) TPP_agg->RIR Energy Input (Excitation) Rad Radiative Decay RIR->Rad Blocks Non-Radiative Channels HighFluo Strong Fluorescence (High Quantum Yield) Rad->HighFluo

Caption: Mechanism of Aggregation-Induced Emission (AIE) in this compound.

Troubleshooting_Workflow Start Low Quantum Yield Observed CheckSolvent Check Solvent System Start->CheckSolvent IsTHFWater Is it a THF/Water mixture? CheckSolvent->IsTHFWater CheckWaterFraction Check Water Fraction IsTHFWater->CheckWaterFraction Yes AvoidAcetonitrile Avoid Acetonitrile. Use THF/Water. IsTHFWater->AvoidAcetonitrile No IsOptimalFraction Is Water Fraction 80-90%? CheckWaterFraction->IsOptimalFraction AdjustFraction Adjust Water Fraction to 80-90% IsOptimalFraction->AdjustFraction No CheckConcentration Check TPP Concentration IsOptimalFraction->CheckConcentration Yes AdjustFraction->CheckConcentration AvoidAcetonitrile->CheckWaterFraction IsConcOK Is it in the micromolar range? CheckConcentration->IsConcOK AdjustConc Adjust Concentration IsConcOK->AdjustConc No Success High Quantum Yield Achieved IsConcOK->Success Yes AdjustConc->Success

Caption: Troubleshooting workflow for low quantum yield of this compound.

References

Preventing aggregation-caused quenching of 1,2,5-Triphenylpyrrole fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2,5-Triphenylpyrrole (TPP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the fluorescence of TPP, with a particular focus on preventing aggregation-caused quenching (ACQ).

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ)?

A1: Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorescent molecules, such as this compound, exhibit strong fluorescence in dilute solutions but lose their emission intensity at high concentrations or in the solid state.[1][2] This quenching is primarily caused by the formation of non-emissive aggregates through intermolecular interactions, such as π-π stacking, which create non-radiative pathways for the excited state to decay.[2]

Q2: Why is my this compound (TPP) solution not fluorescing as expected?

A2: The fluorescence of TPP is highly sensitive to its environment, particularly solvent composition and concentration. If you observe lower-than-expected fluorescence, it is likely due to ACQ. In certain solvent mixtures, such as THF-water, TPP can form aggregates. At specific solvent ratios (e.g., 70% water in THF), these aggregates can lead to significant fluorescence quenching due to strong π-π stacking interactions.[3][4][5][6]

Q3: Can aggregation ever increase the fluorescence of TPP?

A3: Yes, under specific conditions, TPP can exhibit a phenomenon akin to Aggregation-Induced Emission (AIE). When TPP aggregates become very tightly packed, for instance in a THF-water mixture with an 80% water fraction, the intramolecular rotation of the phenyl rings is restricted.[3][4][5][6] This restriction blocks non-radiative decay pathways, forcing the molecule to release its energy as light and thereby enhancing fluorescence intensity.[3][4][5][6] This dual behavior is critical to understanding TPP's photophysics.

Q4: How does the choice of solvent affect TPP's fluorescence and aggregation?

A4: The solvent system is a critical factor. For example, the aggregation-induced emission enhancement observed in THF-water mixtures is not seen in acetonitrile-water mixtures.[3][4][5][6] This is attributed to charge transfer interactions between TPP and acetonitrile, which influence the packing of the aggregates and alter the electronic properties.[3][4][5][6] Always consider the specific interactions between your solvent and TPP.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues with TPP fluorescence.

Problem: Weak or No Fluorescence Signal

Possible Cause 1: Aggregation-Caused Quenching (ACQ)

  • Symptoms: Fluorescence intensity decreases as the concentration of TPP increases. The solution appears clear but has low emission. In solvent-nonsolvent systems (like THF/water), you observe quenching at certain mixture ratios.[3][4]

  • Solution:

    • Dilute the Solution: The simplest first step is to dilute your sample. Most organic fluorophores show strong emission only in dilute solutions (e.g., ~10⁻⁵ M).[1]

    • Change the Solvent: If you are using a solvent system known to induce aggregation (e.g., THF/water), switch to a solvent in which TPP is more soluble and less likely to aggregate.

    • Implement a Prevention Strategy: If high concentrations are necessary, refer to the "Protocols for Preventing ACQ" section below to employ techniques like host-guest encapsulation or polymer matrix incorporation.

Possible Cause 2: Solvent Effects

  • Symptoms: You observe fluorescence quenching specifically in a solvent like acetonitrile, even when aggregation is expected to enhance emission.[3][4]

  • Solution: Avoid solvents that have specific electronic interactions (like charge transfer) with TPP. Screen a variety of solvents to find one that provides optimal fluorescence for your application.

Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing fluorescence issues with TPP.

G start Start: Low TPP Fluorescence check_conc Is TPP concentration high (> 10⁻⁵ M) or in a solid state? start->check_conc check_solvent Are you using a solvent/nonsolvent mixture (e.g., THF/Water)? check_conc->check_solvent No acq Diagnosis: Aggregation- Caused Quenching (ACQ) is likely. check_conc->acq Yes check_solvent->acq Yes solvent_effect Diagnosis: Specific solvent interactions may be causing quenching. check_solvent->solvent_effect No solution_dilute Action: Dilute the solution to < 10⁻⁵ M and re-measure. acq->solution_dilute solution_protocol Action: If high concentration is needed, use an ACQ prevention protocol. acq->solution_protocol solution_solvent Action: Change to a different solvent system and re-measure. solvent_effect->solution_solvent end Problem Resolved solution_dilute->end solution_protocol->end solution_solvent->end

Caption: Troubleshooting workflow for low TPP fluorescence.

Data Presentation

The fluorescence behavior of TPP is highly dependent on its aggregation state, which is influenced by the solvent environment. The following table summarizes the qualitative relationship observed in THF/water mixtures.[3][4][5][6]

Water Fraction in THF (% v/v)TPP Aggregation StateObserved Fluorescence BehaviorPrimary Mechanism
< 60%Dissolved (Monomeric)Stable, moderate fluorescenceIsolated molecules emitting freely
70%Non-tight AggregatesQuenching Strong π-π stacking enables non-radiative decay
80%Tight AggregatesEnhancement Restriction of intramolecular rotation (RIR)

Experimental Protocols for Preventing ACQ

If your application requires TPP to be used at high concentrations or in a solid state, the following protocols can help mitigate ACQ.

Protocol 1: Host-Guest Encapsulation

This method physically isolates TPP molecules within the cavity of a larger host molecule, preventing π-π stacking.

  • Principle: Macrocyclic hosts like cyclodextrins, cucurbiturils, or pillararenes can encapsulate fluorescent guests, shielding them from aggregation.[7][8] This maintains the monomeric, emissive state even at high overall concentrations.

  • Materials:

    • This compound (TPP) stock solution in a suitable organic solvent (e.g., DMSO, THF).

    • Host molecule (e.g., Water-soluble Pillar[1]arene, β-Cyclodextrin) solution in deionized water.

    • Phosphate-buffered saline (PBS) or appropriate buffer for your final application.

    • Fluorometer for spectral analysis.

  • Methodology:

    • Prepare Solutions: Create a concentrated stock solution of TPP (e.g., 1 mM in DMSO). Prepare a separate stock solution of the host molecule (e.g., 10 mM Pillar[1]arene in water).

    • Titration: In a series of cuvettes, add a fixed amount of TPP solution. Then, add increasing molar equivalents of the host molecule solution to each cuvette.

    • Equilibration: Gently mix the solutions and allow them to equilibrate for a set time (e.g., 30 minutes) at room temperature.

    • Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample, ensuring the excitation wavelength is set to the absorption maximum of TPP.

    • Analysis: Plot the fluorescence intensity at the emission maximum against the molar ratio of host to TPP. A significant increase and subsequent plateau in fluorescence indicate successful encapsulation and prevention of ACQ.

Protocol 2: Polymer Matrix Incorporation

Dispersing TPP within a transparent polymer matrix is an effective way to create solid-state fluorescent materials by physically separating the TPP molecules.[1][9]

  • Principle: A polymer chain acts as a solid solvent, preventing TPP molecules from getting close enough to form quenching aggregates.

  • Materials:

    • This compound (TPP).

    • Transparent host polymer (e.g., Polymethyl methacrylate (PMMA), Polyvinyl alcohol (PVA)).

    • A common solvent for both TPP and the polymer (e.g., Chloroform or THF for PMMA; Water for PVA).

    • Glass slides or a petri dish for film casting.

  • Methodology:

    • Prepare Polymer Solution: Dissolve the host polymer in the chosen solvent to create a solution of desired concentration (e.g., 10% w/v PMMA in chloroform).

    • Add TPP: Dissolve TPP into the polymer solution at the desired final concentration (e.g., 0.1% w/w relative to the polymer). Ensure TPP is fully dissolved.

    • Film Casting: Pour the TPP-polymer solution onto a clean glass slide or into a petri dish.

    • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment (a fume hood is ideal). This may take several hours.

    • Analysis: Once the film is completely dry, measure its solid-state fluorescence using a fluorometer equipped with a solid-sample holder. Compare the emission to that of a pure TPP powder, which should be significantly quenched.

Workflow for ACQ Prevention Strategy Selection

The following diagram can help you choose an appropriate strategy to overcome ACQ.

G start Need to use TPP at high concentration app_type What is the application's final medium? start->app_type aqueous Aqueous Solution (e.g., Bio-imaging, Sensing) app_type->aqueous Aqueous solid_state Solid State (e.g., Organic Electronics, Films) app_type->solid_state Solid host_guest Strategy: Use Host-Guest Encapsulation (e.g., Cyclodextrins, Pillararenes) aqueous->host_guest polymer Strategy: Incorporate into a Polymer Matrix (e.g., PMMA, PVA) solid_state->polymer co_assembly Strategy: Co-crystallize with a Molecular Barrier (e.g., Octafluoronaphthalene) solid_state->co_assembly end ACQ Prevented host_guest->end polymer->end co_assembly->end

Caption: Decision tree for selecting an ACQ prevention method.

Mechanism of ACQ and Prevention

This diagram illustrates the process of aggregation-caused quenching and how preventative strategies work.

G cluster_0 Dilute Solution cluster_1 Concentrated Solution / Solid State cluster_2 ACQ Prevention monomer TPP Monomer excited_monomer Excited TPP* monomer->excited_monomer Excitation excited_monomer->monomer Radiative Decay fluorescence Strong Fluorescence excited_monomer->fluorescence aggregate TPP Aggregate (π-π Stacking) excited_aggregate Excited Aggregate* aggregate->excited_aggregate Excitation excited_aggregate->aggregate Non-Radiative Decay quenching Quenching (Heat Loss) excited_aggregate->quenching isolated Isolated TPP (in Host or Matrix) excited_isolated Excited TPP* isolated->excited_isolated Excitation excited_isolated->isolated Radiative Decay fluorescence_restored Restored Fluorescence excited_isolated->fluorescence_restored

Caption: Mechanism of ACQ and its prevention by molecular isolation.

References

Technical Support Center: Optimizing the Schulte-Reisch Reaction for 1,2,5-Triphenylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,2,5-Triphenylpyrrole via the Schulte-Reisch reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Schulte-Reisch reaction for the synthesis of this compound?

The Schulte-Reisch reaction is a modification of the Paal-Knorr pyrrole synthesis. In this specific application, it involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the corresponding pyrrole. For the synthesis of this compound, the likely precursors are 1,4-diphenyl-1,4-butanedione and aniline, typically under acidic conditions.

Q2: What is the general reaction mechanism?

The reaction proceeds through the formation of a hemiaminal intermediate by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. A subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The use of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields in the Schulte-Reisch synthesis of this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incomplete reaction, side reactions, and suboptimal reaction conditions.

Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Common byproducts can include unreacted starting materials, furan derivatives from the self-condensation of the 1,4-dicarbonyl compound under acidic conditions (a competing Paal-Knorr furan synthesis), and polymeric materials. To minimize these, ensure the purity of your starting materials, maintain anhydrous conditions, and optimize the reaction temperature and time.

Q5: What is the recommended method for purifying the final this compound product?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, or mixtures of solvents like ethanol/water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive or impure starting materialsVerify the purity of 1,4-diphenyl-1,4-butanedione and aniline using techniques like NMR or melting point analysis.
Insufficient acid catalystEnsure the appropriate molar ratio of the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used.
Reaction temperature is too lowGradually increase the reaction temperature and monitor the reaction progress by TLC.
Reaction time is too shortExtend the reaction time and follow the consumption of starting materials via TLC.
Formation of a Brown/Tarry Substance Polymerization of starting materials or productUse a higher dilution of reactants. Ensure the reaction temperature is not excessively high.
Presence of oxygenConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Materials Incomplete reactionIncrease the reaction time or temperature as suggested above.
Inefficient purificationOptimize the recrystallization process by selecting a more appropriate solvent system or performing multiple recrystallizations.
Formation of a Furan Byproduct Competing Paal-Knorr furan synthesisEnsure the presence of the primary amine in a sufficient concentration to favor the pyrrole synthesis pathway. Running the reaction under neutral or weakly acidic conditions can also suppress furan formation.[1]

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes hypothetical data based on typical optimization studies for similar reactions. Researchers should perform their own systematic studies to determine the optimal conditions for their specific setup.

Parameter Condition A Condition B Condition C Condition D
Solvent Glacial Acetic AcidTolueneEthanolDMF
Catalyst None (Solvent is the catalyst)p-TsOH (5 mol%)Acetic Acid (10 mol%)None
Temperature (°C) 100110 (reflux)78 (reflux)120
Time (h) 4684
Yield (%) 65855045

Note: This data is illustrative. p-Toluenesulfonic acid (p-TsOH) in a non-acidic solvent like toluene often provides higher yields due to its strong acidity and ability to facilitate dehydration.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1 equivalent) in a suitable solvent (e.g., toluene).

  • Addition of Amine: Add aniline (1 to 1.2 equivalents) to the solution.

  • Addition of Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified this compound by melting point, NMR spectroscopy, and mass spectrometry.

Visualizing the Workflow and Logic

Schulte_Reisch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A 1,4-Diphenyl-1,4-butanedione D Mixing & Heating A->D B Aniline B->D C Solvent & Catalyst C->D E TLC Analysis D->E Monitor Progress E->D Incomplete F Cooling & Isolation E->F Complete G Recrystallization F->G H Characterization (NMR, MS, MP) G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Time) Start->Conditions Catalyst Verify Catalyst Loading Start->Catalyst Purity->Conditions SideReaction Check for Side Products (TLC/NMR) Conditions->SideReaction Catalyst->Conditions Purification Improve Purification SideReaction->Purification Solution Yield Improved Purification->Solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 1,2,5-Triphenylpyrrole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2,5-triphenylpyrrole by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to aid in its purification and characterization.

PropertyValue
Molecular Formula C₂₂H₁₇N
Molecular Weight 295.38 g/mol
Appearance White to off-white crystalline solid
Melting Point 209-211 °C
Boiling Point ~456 °C (Predicted)

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing crude this compound?

A1: The most common laboratory synthesis is the Paal-Knorr pyrrole synthesis. This method involves the condensation reaction of 1,4-diphenyl-1,4-butanedione with aniline, typically in the presence of an acid catalyst.[1][2]

Q2: What are the likely impurities in crude this compound synthesized by the Paal-Knorr method?

A2: The primary impurities are likely to be unreacted starting materials:

  • 1,4-diphenyl-1,4-butanedione: The diketone starting material may not have fully reacted.

  • Aniline: Excess aniline is often used to drive the reaction to completion.

  • Side-products: Depending on the reaction conditions, side-products from the self-condensation of the diketone or other reactions of aniline may be present.

Q3: What is the principle of recrystallization for purifying this compound?

A3: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture. The principle is to dissolve the crude solid in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: An ideal recrystallization solvent should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).

  • Either not dissolve the impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert towards this compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the polarity of this compound, suitable solvents to test include ethanol, ethyl acetate, toluene, or mixtures of these with a less polar solvent like hexane. For a similar compound, 2,4,5-triphenyl-1H-imidazole, ethanol has been successfully used for recrystallization.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a suitable mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, hexane) to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally yields larger, purer crystals. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of this compound.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (209-211 °C) is indicative of high purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent has been added.Add more solvent in small portions until the compound dissolves. If a large volume of solvent is required, consider a different solvent in which the compound is more soluble at high temperatures.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Add a small amount of a "better" solvent to the hot mixture to lower the saturation point. Alternatively, try a lower-boiling solvent. Seeding the solution with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated enough.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a pure crystal is also effective.
The yield of recrystallized product is very low. The compound is too soluble in the cold solvent, too much solvent was used, or the product was lost during transfers.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. Be careful during filtration and transfer steps.
The recrystallized product is still impure (broad or low melting point). The chosen solvent did not effectively separate the impurities, or the cooling was too rapid, trapping impurities within the crystals.Select a different recrystallization solvent or consider a solvent pair. Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization may be necessary.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Process cluster_end End start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool slowly to induce crystallization hot_filter->cool filtrate Vacuum Filtration cool->filtrate wash Wash with cold solvent filtrate->wash impurities Impurities in filtrate filtrate->impurities Mother Liquor dry Dry crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_issues Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_dissolve Compound won't dissolve start->no_dissolve Dissolution Problem oiling_out Compound 'oils out' start->oiling_out Phase Separation no_crystals No crystals form start->no_crystals Crystallization Failure low_yield Low yield start->low_yield Poor Recovery impure Product still impure start->impure Purity Issue add_solvent Add more hot solvent or choose a better solvent no_dissolve->add_solvent change_solvent Use a different solvent or solvent pair oiling_out->change_solvent concentrate Evaporate some solvent and/or scratch flask/seed crystals no_crystals->concentrate cool_thoroughly Ensure thorough cooling in ice bath low_yield->cool_thoroughly impure->change_solvent slow_cooling Allow slower cooling; perform a second recrystallization impure->slow_cooling

Caption: Troubleshooting guide for common issues in recrystallization.

References

Common side products in the synthesis of 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-triphenylpyrrole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] For this compound, the specific precursors are 1,4-diphenyl-1,4-butanedione and aniline.[2][3]

Q2: What are the primary starting materials required for the synthesis of this compound via the Paal-Knorr reaction?

The key reagents for the Paal-Knorr synthesis of this compound are:

  • 1,4-Diphenyl-1,4-butanedione: This is the 1,4-dicarbonyl component.

  • Aniline: This serves as the primary amine.

  • Acid catalyst (optional but recommended): A weak acid like acetic acid can be used to accelerate the reaction.[1]

Q3: What is the general reaction mechanism for the Paal-Knorr synthesis of this compound?

The reaction proceeds through the following key steps:

  • Attack of the primary amine (aniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (1,4-diphenyl-1,4-butanedione) to form a hemiaminal intermediate.[2]

  • Intramolecular attack of the amine on the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[2]

  • Dehydration of this cyclic intermediate to yield the aromatic this compound.[3]

The formation of the ring is the rate-determining step of the reaction.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incorrect Reaction Conditions The Paal-Knorr synthesis can be sensitive to reaction conditions. Prolonged heating in strong acid may degrade sensitive functionalities.[4] Ensure the reaction is conducted under appropriate temperature and time, as specified in the detailed protocol. The use of a weak acid catalyst, such as acetic acid, is often sufficient to promote the reaction without causing significant degradation.[1]
Poor Quality of Starting Materials Impurities in the 1,4-diphenyl-1,4-butanedione or aniline can interfere with the reaction. Ensure the purity of the starting materials by checking their melting points or using spectroscopic methods. If necessary, purify the starting materials before use.
Incomplete Reaction The reaction may not have gone to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.

Problem 2: Presence of Significant Side Products

Possible Cause Suggested Solution
Formation of 2,5-Diphenylfuran This is the most common side product, especially under strongly acidic conditions (pH < 3).[1] To minimize its formation, use a weak acid catalyst like acetic acid or conduct the reaction under neutral conditions.[1] If furan formation is still an issue, carefully monitor and control the pH of the reaction mixture.
Self-condensation of 1,4-diphenyl-1,4-butanedione 1,4-dicarbonyl compounds can undergo self-condensation reactions, especially under harsh conditions. Following a well-established protocol with controlled temperature and reaction time can help minimize this.
Side Reactions of Aniline Aniline can undergo various side reactions, such as oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
Incomplete Cyclization Leading to Intermediates The presence of hemiaminal or other intermediates may be due to incomplete reaction. Ensure sufficient reaction time and appropriate temperature to drive the dehydration and aromatization steps to completion.

Data Presentation

Side Product Chemical Structure Conditions Favoring Formation
2,5-DiphenylfuranC₁₆H₁₂OStrongly acidic conditions (pH < 3)
Unreacted 1,4-diphenyl-1,4-butanedioneC₁₆H₁₄O₂Incomplete reaction (insufficient time or temperature)
Unreacted AnilineC₆H₇NIncomplete reaction or use of a large excess
Aniline Oxidation ProductsComplex mixtureExposure to air at elevated temperatures

Experimental Protocols

Key Experiment: Synthesis of this compound via Paal-Knorr Condensation

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1,4-diphenyl-1,4-butanedione (1.0 eq) and aniline (1.1 eq).

  • Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC. The starting materials should be consumed, and a new spot corresponding to the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water with stirring. The crude product should precipitate.

  • Collect the solid product by vacuum filtration and wash it with water to remove any remaining acetic acid and aniline.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Mandatory Visualization

Below is a diagram illustrating the logical relationship in troubleshooting the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_issues Potential Issues cluster_causes_low_yield Causes for Low Yield cluster_causes_side_products Causes for Side Products start Start Synthesis reaction Paal-Knorr Reaction: 1,4-Diphenyl-1,4-butanedione + Aniline start->reaction workup Reaction Work-up & Isolation reaction->workup analysis Analyze Crude Product (TLC, NMR, etc.) workup->analysis low_yield Low/No Yield analysis->low_yield Issue Detected side_products Significant Side Products analysis->side_products Issue Detected pure_product High Yield & Purity analysis->pure_product Success incorrect_cond Incorrect Conditions (Temp, Time, pH) low_yield->incorrect_cond Investigate poor_reagents Poor Reagent Quality low_yield->poor_reagents Investigate incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Investigate furan_formation Furan Formation (High Acidity) side_products->furan_formation Investigate self_cond Diketone Self-Condensation side_products->self_cond Investigate aniline_ox Aniline Oxidation side_products->aniline_ox Investigate end Pure this compound pure_product->end incorrect_cond->reaction Optimize poor_reagents->start Purify Reagents incomplete_rxn->reaction Optimize furan_formation->reaction Adjust pH self_cond->reaction Optimize Conditions aniline_ox->reaction Use Inert Atmosphere

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,5-Triphenylpyrrole in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1,2,5-Triphenylpyrrole (TPP) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TPP) poorly soluble in water?

A1: this compound is a hydrophobic molecule due to the presence of three phenyl rings. These nonpolar aromatic groups result in a high LogP value, indicating a preference for lipophilic (fat-like) environments over aqueous (water-based) ones. The lack of polar functional groups that can form hydrogen bonds with water further contributes to its low aqueous solubility.

Q2: I am observing precipitation of TPP in my aqueous buffer during my cell-based assay. What can I do?

A2: Precipitation of TPP in aqueous buffers is a common issue. Here are several strategies you can employ to overcome this:

  • Use of Co-solvents: A small percentage of an organic co-solvent can significantly increase the solubility of TPP.

  • Cyclodextrin Inclusion Complexes: Encapsulating TPP within a cyclodextrin molecule can enhance its aqueous solubility.

  • Nanoparticle Formulation: Formulating TPP into nanoparticles can improve its dispersion and apparent solubility in aqueous media.

Q3: What is the maximum concentration of DMSO I can use as a co-solvent in my cell culture experiment without causing significant toxicity?

A3: The tolerance of cell lines to Dimethyl Sulfoxide (DMSO) can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. It is always best practice to run a vehicle control (medium with the same concentration of DMSO but without TPP) to assess the impact of the co-solvent on your specific cell line and assay.

Q4: Can I use sonication to dissolve TPP in my aqueous buffer?

A4: While sonication can help to break down aggregates and transiently disperse TPP in an aqueous solution, it does not fundamentally increase its thermodynamic solubility. Without a solubilizing agent, the compound will likely precipitate out of solution over time. Sonication can be a useful aid when used in conjunction with other solubilization techniques like co-solvents or cyclodextrins.

Troubleshooting Guides

Issue 1: TPP precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

Cause: The aqueous environment is a poor solvent for the hydrophobic TPP, causing it to crash out of the DMSO solution upon dilution.

Solutions:

  • Optimize Co-solvent Concentration: Determine the minimum percentage of co-solvent (e.g., DMSO, ethanol) required to maintain TPP solubility at the desired final concentration.

  • Prepare a Cyclodextrin Inclusion Complex: This can significantly enhance the aqueous solubility of TPP.

  • Formulate as Nanoparticles: This approach can improve the dispersibility of TPP in aqueous media.

Data Presentation: Solubility of Structurally Related Pyrrole Derivatives

CompoundSolventSolubility
PyrroleWater45 mg/mL at 25 °C[1]
1-Phenylpyrrole10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
1-Phenylpyrrole10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
1-Phenylpyrrole10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]
2,4-Diphenyl-1H-pyrroleWaterLog10 of Water solubility in mol/l: -5.90 (Calculated)[3]
1-(2-Bromophenyl)-pyrrole-2,5-dioneEthanol + Water mixturesSolubility increases with higher ethanol concentration[4]
1-(2-Bromophenyl)-pyrrole-2,5-dioneMethanol + Water mixturesSolubility increases with higher methanol concentration[4]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent for In Vitro Assays

This protocol describes the use of DMSO as a co-solvent to prepare a solution of TPP for a typical cell-based assay.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Serial Dilution: Perform serial dilutions of the TPP stock solution in 100% DMSO to create a range of working stock concentrations.

  • Final Dilution in Aqueous Medium: Directly before the experiment, dilute the DMSO working stocks into the pre-warmed aqueous assay buffer or cell culture medium to achieve the desired final TPP concentrations. Ensure that the final DMSO concentration remains at a non-toxic level (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without TPP) to the aqueous medium, corresponding to the highest concentration of TPP being tested.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a TPP-cyclodextrin complex using the kneading method to enhance its aqueous solubility.

  • Molar Ratio Selection: Determine the desired molar ratio of TPP to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin derivative.

  • Kneading:

    • Place the accurately weighed amount of HP-β-CD in a mortar.

    • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the cyclodextrin and triturate to form a homogeneous paste.

    • Accurately weigh the TPP and gradually add it to the cyclodextrin paste.

    • Knead the mixture for a specified period (e.g., 60 minutes), maintaining a paste-like consistency by adding small amounts of the hydroalcoholic solution as needed.

  • Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store the complex in a desiccator until use.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex by adding it in excess to water, stirring for 24 hours, filtering, and quantifying the dissolved TPP concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Formulation of this compound Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing TPP-loaded nanoparticles using the nanoprecipitation (solvent displacement) technique.

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA) in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., poloxamer 188 or polyvinyl alcohol - PVA) to act as a stabilizer.

  • Nanoprecipitation:

    • Under moderate magnetic stirring, inject the organic phase into the aqueous phase at a constant rate.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of TPP into nanoparticles.

  • Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or under reduced pressure.

  • Nanoparticle Purification: Purify the nanoparticle suspension to remove the excess surfactant and unencapsulated TPP. This can be achieved by methods such as centrifugation followed by resuspension in deionized water or by dialysis.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency and drug loading can be determined by dissolving a known amount of nanoparticles in a suitable organic solvent and quantifying the TPP content.

Visualizations

experimental_workflow_solubilization cluster_problem Problem cluster_solutions Solubilization Strategies cluster_application Application TPP_Insoluble This compound (Poorly Water-Soluble) Co_Solvent Co-solvent Method (e.g., DMSO, Ethanol) TPP_Insoluble->Co_Solvent Cyclodextrin Cyclodextrin Inclusion (e.g., HP-β-CD) TPP_Insoluble->Cyclodextrin Nanoparticle Nanoparticle Formulation (e.g., PLGA) TPP_Insoluble->Nanoparticle Aqueous_Solution Homogeneous Aqueous Solution for In Vitro / In Vivo Studies Co_Solvent->Aqueous_Solution Cyclodextrin->Aqueous_Solution Nanoparticle->Aqueous_Solution

Caption: Workflow for selecting a suitable solubilization strategy for this compound.

signaling_pathway_hypothesis cluster_TPP This compound (TPP) Derivatives cluster_cellular_effects Potential Cellular Effects cluster_molecular_mechanisms Potential Molecular Mechanisms TPP TPP CellCycle Cell Cycle Arrest (e.g., S-phase) TPP->CellCycle Apoptosis Induction of Apoptosis (Intrinsic Pathway) TPP->Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) TPP->Kinase_Inhibition CellCycle->Apoptosis can lead to Bax_Bcl2 Increased Bax/Bcl2 Ratio Apoptosis->Bax_Bcl2 Kinase_Signaling Inhibition of Kinase Signaling Cascades Kinase_Inhibition->Kinase_Signaling Mitochondrial_Damage Mitochondrial Damage Bax_Bcl2->Mitochondrial_Damage

Caption: Hypothesized signaling pathways modulated by TPP derivatives based on related compounds.

References

Minimizing background fluorescence in 1,2,5-Triphenylpyrrole imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in imaging experiments using 1,2,5-Triphenylpyrrole (TPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPP) and what are its key fluorescent properties?

A1: this compound (TPP) is a fluorescent organic compound. A key characteristic of TPP is its aggregation-induced emission (AIE) property.[1][2] This means that in certain solvent systems, such as mixtures of tetrahydrofuran (THF) and water, TPP fluorescence can be enhanced upon aggregation.[1][2] However, the degree of aggregation and the solvent environment can significantly impact its photoluminescence, leading to either fluorescence enhancement or quenching.[1][2]

Q2: What are the common causes of high background fluorescence when using TPP?

A2: High background fluorescence in TPP imaging experiments can stem from several sources:

  • Excess TPP Concentration: Using too high a concentration of TPP can lead to high background signal.[3][4]

  • TPP Aggregation in Solution: While aggregation can enhance TPP's fluorescence, uncontrolled aggregation in the imaging medium can result in bright, non-specific background fluorescence.[1][2][5]

  • Autofluorescence: Biological samples themselves can emit their own fluorescence, known as autofluorescence, which can interfere with the TPP signal.[3] Common sources include mitochondria, lysosomes, and collagen.

  • Imaging Medium Components: Standard cell culture media contain components like phenol red and riboflavin that are inherently fluorescent and can contribute to background noise.[6][7][8]

  • Suboptimal Washing: Insufficient washing after staining can leave behind unbound TPP molecules, contributing to a diffuse background signal.[7][9]

Q3: How can I prepare my TPP staining solution to minimize aggregation-related background?

A3: To control TPP aggregation, consider the following:

  • Solvent Composition: TPP's fluorescence is highly sensitive to the solvent environment. Prepare the initial stock solution in a good solvent for TPP, such as THF or DMSO. When diluting to the final working concentration in aqueous imaging buffer, be mindful of the final solvent composition to avoid uncontrolled precipitation and aggregation.

  • Sonication: Briefly sonicating the final staining solution before adding it to the cells can help to break up large aggregates.

  • Titration: Always perform a concentration titration to find the optimal TPP concentration that provides a good signal-to-noise ratio without excessive background from aggregation.[3][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence in TPP imaging experiments.

Problem 1: High, Diffuse Background Fluorescence Across the Entire Image

This is often caused by an excess of unbound TPP or fluorescent components in the imaging medium.

Troubleshooting Workflow

start High, Diffuse Background step1 Optimize TPP Concentration start->step1 step2 Improve Washing Steps step1->step2 Still High end_node Background Minimized step1->end_node Resolved step3 Change Imaging Medium step2->step3 Still High step2->end_node Resolved step4 Check for Autofluorescence step3->step4 Still High step3->end_node Resolved step4->end_node Resolved

Caption: Troubleshooting high, diffuse background.

Detailed Steps & Experimental Protocols:

  • Step 1: Optimize TPP Concentration

    • Rationale: An overly high concentration of the fluorescent probe is a common cause of high background.[3][4]

    • Protocol: Perform a concentration titration experiment. Prepare a series of TPP staining solutions with concentrations ranging from nanomolar to low micromolar. Image cells stained with each concentration to determine the optimal balance between signal intensity and background fluorescence.

ParameterRecommended Range
TPP Concentration100 nM - 10 µM (start with a titration)
Incubation Time15 - 60 minutes
  • Step 2: Improve Washing Steps

    • Rationale: Thorough washing is crucial to remove unbound fluorescent molecules.[7][9]

    • Protocol: After incubating the cells with the TPP staining solution, perform at least three washing steps with a suitable buffer, such as phosphate-buffered saline (PBS) or a specialized live-cell imaging solution.[7] For each wash, gently aspirate the medium, add fresh buffer, incubate for 3-5 minutes, and then repeat.

  • Step 3: Change Imaging Medium

    • Rationale: Standard cell culture media often contain fluorescent components like phenol red and riboflavin.[6][7][8]

    • Protocol: For the final imaging step, replace the standard culture medium with a phenol red-free medium or an optically clear, buffered saline solution designed for live-cell imaging.[7][8]

  • Step 4: Check for Autofluorescence

    • Rationale: The biological sample itself may be contributing to the background fluorescence.

    • Protocol: Image an unstained control sample (cells that have not been treated with TPP) using the same imaging settings. This will reveal the level and spectral properties of the autofluorescence. If autofluorescence is high, consider using imaging channels with longer wavelengths (red or far-red) if compatible with TPP's emission spectrum, as autofluorescence is often more prominent in the blue and green channels.[3]

Problem 2: Bright, Punctate Background Fluorescence (Aggregates)

This issue is likely due to the formation of large TPP aggregates in the staining solution.

Troubleshooting Workflow

start Bright, Punctate Background step1 Modify Staining Solution Preparation start->step1 step2 Filter Staining Solution step1->step2 Still Present end_node Aggregates Minimized step1->end_node Resolved step3 Adjust Solvent Composition step2->step3 Still Present step2->end_node Resolved step3->end_node Resolved

Caption: Troubleshooting bright, punctate background.

Detailed Steps & Experimental Protocols:

  • Step 1: Modify Staining Solution Preparation

    • Rationale: The method of preparing the staining solution can influence aggregate formation.

    • Protocol: After diluting the TPP stock solution into the aqueous imaging buffer, briefly sonicate the solution to break up any pre-formed aggregates. Also, ensure the staining solution is used fresh.

  • Step 2: Filter Staining Solution

    • Rationale: Filtering can remove larger aggregates before they are introduced to the cells.

    • Protocol: Use a 0.22 µm syringe filter to filter the final TPP staining solution immediately before adding it to the cells.

  • Step 3: Adjust Solvent Composition

    • Rationale: TPP's aggregation is highly dependent on the solvent environment.[1][2]

    • Protocol: If using a high percentage of an aqueous buffer in the final staining solution, consider slightly increasing the proportion of the organic solvent (e.g., DMSO or THF) in which the TPP stock is prepared. Be mindful of solvent toxicity to the cells and keep the final organic solvent concentration low (typically <1%).

General Experimental Protocol for this compound Cell Staining

This protocol provides a general workflow for staining live cells with TPP. Optimization of concentrations and incubation times is recommended for each cell type and experimental condition.

Workflow Diagram

prep Prepare TPP Staining Solution wash1 Wash Cells with Buffer prep->wash1 incubate Incubate with TPP Solution wash1->incubate wash2 Wash Cells to Remove Unbound TPP incubate->wash2 image Image Cells in Appropriate Medium wash2->image

Caption: General TPP cell staining workflow.

Methodology:

  • Cell Preparation: Culture cells on a suitable imaging vessel, such as glass-bottom dishes, to confluency.[7]

  • Prepare TPP Staining Solution:

    • Prepare a stock solution of TPP (e.g., 1-10 mM) in an appropriate organic solvent like DMSO or THF.

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed, serum-free culture medium or a suitable imaging buffer.

    • Briefly vortex and/or sonicate the final solution.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or imaging buffer.

    • Add the TPP staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed imaging buffer, with a 3-5 minute incubation for each wash.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (preferably phenol red-free) to the cells.[7][8]

    • Proceed with fluorescence microscopy using the appropriate excitation and emission filters for TPP.

By following these guidelines and systematically troubleshooting any issues, researchers can minimize background fluorescence and obtain high-quality images in their this compound imaging experiments.

References

Navigating the Purification of 1,2,5-Triphenylpyrrole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 1,2,5-triphenylpyrrole derivatives, achieving high purity is a critical step for accurate downstream applications. Column chromatography is the most common purification method, but its success hinges on the careful selection of stationary and mobile phases, as well as a keen understanding of potential pitfalls. This technical support center provides a comprehensive guide to the column chromatography conditions for purifying these complex molecules, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: Silica gel is the most widely used stationary phase for the column chromatography of this compound and its derivatives. Its polar nature allows for effective separation of the relatively nonpolar to moderately polar triphenylpyrrole compounds from polar impurities.

Q2: How do I choose an appropriate mobile phase for my this compound derivative?

A2: The choice of mobile phase, or eluent, is crucial for good separation. A solvent system with low to moderate polarity is typically required. Common starting points are mixtures of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent such as dichloromethane or ethyl acetate. The optimal ratio is determined by running preliminary thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired compound in the range of 0.2-0.4.

Q3: My compound is streaking on the TLC plate and the column. What could be the cause?

A3: Streaking can be caused by several factors. The compound may be sparingly soluble in the chosen mobile phase, leading to tailing. Another common reason, particularly with nitrogen-containing heterocycles, is strong interaction with the acidic silanol groups on the silica gel.

Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?

A4: To improve the separation of closely eluting compounds, you can employ a less polar solvent system or use a gradient elution. A gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run, which can help to resolve compounds with similar Rf values.

Troubleshooting Guide

Even with careful planning, challenges can arise during the purification process. The following table outlines common problems encountered during the column chromatography of this compound derivatives and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Co-elution of isomers or closely related impurities.- Optimize the mobile phase composition based on TLC analysis. Aim for a significant difference in Rf values between the product and impurities.- Employ a shallow gradient elution, slowly increasing the percentage of the more polar solvent.
Compound Tailing/Streaking - Strong interaction with the stationary phase (acidic silica gel).- Compound is sparingly soluble in the mobile phase.- Column is overloaded.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize acidic sites on the silica gel.- Choose a mobile phase in which the compound is more soluble.- Ensure the amount of crude material loaded onto the column does not exceed 1-5% of the total weight of the stationary phase.
Low Yield/Product Loss - Compound decomposition on the acidic silica gel.- Irreversible adsorption to the stationary phase.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.- Consider using a less acidic stationary phase, such as neutral alumina.- Elute with a more polar solvent at the end of the purification to recover any strongly adsorbed material.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Use of a solvent system that causes the silica gel to swell or shrink.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Pre-equilibrate the column with the initial mobile phase before loading the sample.

Experimental Protocols

Below are detailed protocols for the purification of this compound derivatives using column chromatography.

Protocol 1: Isocratic Elution for General Purification

This protocol is suitable for the general purification of this compound from less polar impurities.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

  • Carefully pour the slurry into a glass column, allowing the silica gel to settle evenly without air bubbles.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to adsorb onto the silica gel.

3. Elution:

  • Begin eluting with the predetermined mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Gradient Elution for Separation of Closely Related Compounds

This protocol is recommended for separating this compound derivatives from impurities with similar polarities.

1. Column Preparation and Sample Loading:

  • Follow steps 1 and 2 from Protocol 1, using the initial, less polar mobile phase.

2. Gradient Elution:

  • Start the elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase over the course of the separation (e.g., to 90:10, then 85:15 hexane:ethyl acetate). The gradient can be stepwise or continuous.

  • Monitor the fractions by TLC to track the separation.

3. Product Isolation:

  • Once the desired product has eluted, combine the pure fractions and remove the solvent by rotary evaporation.

Quantitative Data Summary

The following table provides examples of mobile phase compositions and corresponding Rf values for a generic this compound derivative on a silica gel TLC plate. These values can serve as a starting point for method development.

Mobile Phase (v/v) Rf Value (approx.) Observations
Hexane : Ethyl Acetate (9:1)0.35Good separation from nonpolar impurities.
Hexane : Dichloromethane (1:1)0.45Faster elution, may be suitable for less polar derivatives.
Petroleum Ether : Ethyl Acetate (8:2)0.30Good for initial trials, provides good resolution.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful column chromatography.

experimental_workflow Column Chromatography Workflow for this compound Derivatives cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample adsorb_sample Adsorb Sample load_sample->adsorb_sample elute Elute with Mobile Phase collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Pure Product remove_solvent->pure_product

Caption: A flowchart illustrating the key stages of purifying this compound derivatives.

This logical diagram outlines the decision-making process for troubleshooting common column chromatography issues.

troubleshooting_logic Troubleshooting Logic for Column Chromatography cluster_separation Separation Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Problem Observed poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking low_yield Low Yield start->low_yield optimize_mp Optimize Mobile Phase poor_sep->optimize_mp gradient Use Gradient Elution poor_sep->gradient add_base Add Basic Modifier streaking->add_base check_loading Check Sample Loading streaking->check_loading low_yield->add_base change_sp Change Stationary Phase low_yield->change_sp

Caption: A decision tree for troubleshooting common column chromatography problems.

Technical Support Center: Enhancing the Two-Photon Absorption Cross-Section of 1,2,5-Triphenylpyrrole (TPP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the two-photon absorption (2PA) cross-section of 1,2,5-Triphenylpyrrole (TPP) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the two-photon absorption (2PA) cross-section of this compound (TPP)?

A1: The enhancement of the 2PA cross-section of TPP and related organic chromophores primarily revolves around strategic molecular modifications. Key strategies include:

  • Introduction of Electron-Donating and Electron-Withdrawing Groups: Creating a "push-pull" electronic structure by substituting the TPP core with electron-donating groups (e.g., -NMe2, -OMe) and electron-accepting groups (e.g., -NO2, -CN) can significantly increase the 2PA cross-section. This enhances the intramolecular charge transfer upon excitation.[1][2][3][4]

  • Extension of π-Conjugation: Increasing the length of the conjugated π-system of the molecule generally leads to a larger 2PA cross-section.[5] This can be achieved by adding conjugated linkers to the phenyl rings of the TPP core.

  • Enforcing Molecular Planarity: A more planar molecular structure can improve π-electron delocalization, which often results in a higher 2PA cross-section.[6]

Q2: How do I choose the appropriate experimental method to measure the 2PA cross-section?

A2: The two most common techniques for measuring the 2PA cross-section are the Z-scan method and the two-photon induced fluorescence (TPIF) method.

  • Z-scan: This is a direct measurement technique that determines the nonlinear absorption coefficient. It is particularly suitable for non-fluorescent or weakly fluorescent compounds. The "open-aperture" Z-scan is specifically used to measure nonlinear absorption.[7][8][9]

  • Two-Photon Induced Fluorescence (TPIF): This is an indirect method that is highly sensitive and well-suited for fluorescent molecules. The TPIF signal is proportional to the 2PA cross-section and the fluorescence quantum yield.[10]

The choice between these methods depends on the photophysical properties of your TPP derivative.

Q3: What are some common solvents to use for 2PA measurements of TPP derivatives?

A3: The choice of solvent can influence the 2PA properties. Common solvents for these types of measurements include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • Methanol

It is crucial to use spectroscopic grade solvents to minimize absorption and scattering at the excitation and emission wavelengths.

Troubleshooting Guides

Issue 1: Low or No Detectable 2PA Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Laser Power Ensure the laser is operating at the correct power level for your sample. For TPIF, the fluorescence intensity should scale quadratically with the excitation power.
Incorrect Wavelength Verify that the excitation wavelength is appropriate for your compound. The 2PA peak is typically at a longer wavelength than twice the one-photon absorption maximum.
Sample Concentration Too Low Increase the sample concentration. For Z-scan, a typical concentration is in the range of 1-10 mM.
Miscalibrated Detection System Calibrate your detectors (e.g., photodiodes, PMTs) to ensure they are functioning correctly.
Photodegradation of the Sample Use a shutter to block the laser beam when not actively measuring. For Z-scan, consider using a flow cell to refresh the sample in the laser path.[11]
Issue 2: Inconsistent or Noisy 2PA Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Laser Beam Instability Check the stability of your laser output. Use a reference detector to normalize for pulse-to-pulse fluctuations.
Poor Laser Beam Quality Ensure the laser beam has a Gaussian (TEM00) spatial profile, which is a key assumption in Z-scan data analysis.[12]
Presence of Aggregates or Dust in the Sample Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any scattering particles.
Thermal Effects For high repetition rate lasers, thermal lensing can interfere with Z-scan measurements. Using a chopper can help mitigate this.[13] For TPIF, excessive heat can lead to sample degradation.[14]
Solvent Absorption Run a blank scan with only the solvent to measure its contribution to the nonlinear absorption and subtract it from your sample's measurement.[7]
Issue 3: Difficulty in Reproducing Literature 2PA Values

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Different Experimental Conditions Ensure your experimental parameters (laser pulse width, repetition rate, wavelength, solvent, concentration) match those reported in the literature.
Errors in Data Analysis Double-check the equations and fitting procedures used to calculate the 2PA cross-section. For Z-scan, ensure the thin sample approximation is valid.
Different Reference Standard If using a relative method like TPIF, ensure you are using the same reference standard with a well-established 2PA cross-section.

Quantitative Data

The following table summarizes the 2PA cross-sections (σ2PA) of some representative chromophores to provide a comparative context for your experimental results with TPP derivatives.

Compound Solvent Excitation Wavelength (nm) Max 2PA Cross-Section (GM) Reference
DPP-ITHF800188[15]
DPP-IITHF800275[15]
DPP-IIITHF800447[15]
DCM--5100[8]
DCM-17--5700[8]
DCM-doa--8400[8]

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Experimental Protocols

Z-Scan Measurement Protocol (Open-Aperture)
  • Sample Preparation: Prepare a solution of the TPP derivative in a spectroscopic grade solvent at a concentration of approximately 1-5 mM. The solution should be placed in a cuvette with a known path length (typically 1-2 mm).

  • Optical Setup:

    • A femtosecond or picosecond pulsed laser is used as the excitation source.

    • The laser beam is focused using a lens.

    • The sample cuvette is mounted on a translation stage that can move it along the beam path (the z-axis) through the focal point.

    • A photodetector is placed after the sample to collect the transmitted light. For an open-aperture Z-scan, the entire beam is collected.

  • Data Acquisition:

    • The sample is moved along the z-axis, and the transmitted intensity is recorded at each position.

    • A characteristic dip in transmission is expected at the focal point (z=0) for a material exhibiting two-photon absorption.

  • Data Analysis: The normalized transmittance data is fitted to the theoretical Z-scan equation to extract the nonlinear absorption coefficient (β). The 2PA cross-section (σ2PA) is then calculated from β.

Two-Photon Induced Fluorescence (TPIF) Protocol
  • Sample and Reference Preparation: Prepare dilute solutions of the TPP derivative and a reference standard with a known 2PA cross-section in the same spectroscopic grade solvent. The concentrations should be adjusted to have similar one-photon absorbance at the peak of their absorption spectra.

  • Optical Setup:

    • A femtosecond laser is focused into the sample cuvette.

    • The fluorescence emission is collected at a 90-degree angle to the excitation beam.

    • Appropriate filters are used to block the scattered laser light and transmit only the fluorescence signal to the detector (e.g., a spectrometer or a PMT).

  • Data Acquisition:

    • The fluorescence spectra of both the sample and the reference are recorded under identical excitation conditions (laser power, wavelength, focusing).

    • The quadratic dependence of the fluorescence intensity on the excitation power should be confirmed for both the sample and the reference.

  • Data Analysis: The 2PA cross-section of the sample is calculated using the following relative equation, assuming the same experimental setup for both sample and reference: σ_sample = σ_ref * (Φ_ref / Φ_sample) * (C_ref / C_sample) * (I_sample / I_ref) where σ is the 2PA cross-section, Φ is the fluorescence quantum yield, C is the concentration, and I is the integrated fluorescence intensity.

Visualizations

G cluster_strategies Strategies to Enhance 2PA Cross-Section TPP This compound (TPP) Core Modification Molecular Modification TPP->Modification Strategy1 Add Electron Donating/ Accepting Groups (D/A) Modification->Strategy1 Strategy2 Extend π-Conjugation Modification->Strategy2 Strategy3 Increase Planarity Modification->Strategy3 Outcome Enhanced 2PA Cross-Section Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Logical relationship for enhancing the 2PA cross-section of TPP.

G cluster_workflow Z-Scan Experimental Workflow Laser Pulsed Laser BeamSplitter Beam Splitter Laser->BeamSplitter ReferenceDetector Reference Detector BeamSplitter->ReferenceDetector FocusingLens Focusing Lens BeamSplitter->FocusingLens DataAnalysis Data Analysis ReferenceDetector->DataAnalysis Sample Sample on Translation Stage FocusingLens->Sample CollectionLens Collection Lens Sample->CollectionLens Detector Detector CollectionLens->Detector Detector->DataAnalysis

Caption: A typical experimental workflow for Z-scan measurements.

References

Technical Support Center: Managing the Cytotoxicity of 1,2,5-Triphenylpyrrole for Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the cytotoxicity of 1,2,5-Triphenylpyrrole (TPP) in cell-based assays. While specific cytotoxicity data for TPP is not extensively available in the public domain, this guidance is based on established methodologies for mitigating the toxicity of similar hydrophobic, aromatic compounds and published data on related pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TPP) exhibiting high cytotoxicity in my cell cultures?

A1: this compound is a hydrophobic aromatic compound. Compounds with these characteristics can exhibit cytotoxicity through several mechanisms:

  • Membrane Disruption: Due to their lipophilic nature, these compounds can intercalate into and disrupt the integrity of cellular membranes.

  • Induction of Apoptosis: Many aromatic compounds have been shown to trigger programmed cell death (apoptosis) by activating intrinsic or extrinsic pathways.

  • Generation of Reactive Oxygen Species (ROS): The metabolic processing of such compounds can lead to the production of ROS, which causes oxidative stress and damages cellular components like DNA, proteins, and lipids.

  • Poor Solubility: Low aqueous solubility can lead to the formation of compound aggregates in culture media. These aggregates can be unevenly distributed and may exert concentrated cytotoxic effects on cells.

Q2: What are the primary strategies to reduce the cytotoxicity of TPP?

A2: The main approaches focus on improving the solubility and bioavailability of the compound at the cellular level, thereby reducing its effective concentration at any single point and minimizing off-target effects. Key strategies include:

  • Formulation with Delivery Vehicles: Encapsulating TPP in drug delivery systems like liposomes, nanoparticles, or cyclodextrins can enhance its solubility and control its release.

  • Use of Solubilizing Agents: Co-solvents or surfactants can be used to improve the dissolution of TPP in the culture medium. However, these agents must be tested for their own cytotoxicity.

  • Antioxidant Co-treatment: If ROS production is a significant contributor to cytotoxicity, co-treatment with antioxidants may offer a protective effect.

Q3: How can I determine if TPP is inducing apoptosis or oxidative stress in my cells?

A3: You can perform specific assays to elucidate the mechanism of cytotoxicity:

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect early and late apoptosis. Caspase activity assays can also be used to measure the activation of key apoptotic proteins.

  • Reactive Oxygen Species (ROS) Assays: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Troubleshooting Guides

Issue 1: High Cell Death Observed Even at Low Concentrations of TPP

Possible Cause: Poor solubility and aggregation of TPP in the culture medium.

Troubleshooting Steps:

  • Improve Solubilization:

    • Stock Solution: Ensure your TPP stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) at a high concentration. When diluting into your final culture medium, the final solvent concentration should be non-toxic to your cells (typically ≤ 0.1% DMSO).

    • Formulation: Consider formulating TPP with a drug delivery vehicle to improve its aqueous solubility and dispersion.

  • Formulation Strategies:

    • Liposomal Encapsulation: Liposomes can encapsulate hydrophobic compounds like TPP within their lipid bilayer, facilitating cellular uptake and reducing direct membrane disruption. Studies on other hydrophobic drugs have shown that liposomal formulations can significantly decrease cytotoxicity.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.

    • Nanoparticle Formulation: Biodegradable polymeric nanoparticles can encapsulate TPP, providing controlled release and potentially reducing acute cytotoxicity.

Data on Related Pyrrole Derivatives:

While specific data for TPP is limited, studies on other substituted pyrrole derivatives have demonstrated significant cytotoxicity. The table below summarizes IC50 values for some of these related compounds, highlighting the general cytotoxic potential of this chemical class.

Compound ClassCell LineIC50 (µM)Reference
Pyrrole[2,3-d]pyridazinone DerivativesRenal Cancer Cell Panel5.07
Halogenated Pyrroles (Marinopyrroles)Various Cancer Cell Lines0.6 - 0.7[1]
Benzimidazolium-derived PyrrolesLoVo (colon cancer)Varies (dose-dependent)[2]
Pyrazolopyrimidine Derivatives (Free)ARO (anaplastic thyroid cancer)~10
Pyrazolopyrimidine Derivatives (Liposomal)ARO (anaplastic thyroid cancer)~5[2]

Note: This table is for illustrative purposes to show the range of cytotoxicities observed for compounds with a pyrrole core. The specific cytotoxicity of TPP may vary.

Issue 2: Evidence of Oxidative Stress (Increased ROS) Upon TPP Treatment

Possible Cause: TPP metabolism is generating reactive oxygen species.

Troubleshooting Steps:

  • Confirm ROS Production:

    • Perform a cellular ROS assay using a fluorescent probe like DCFH-DA. Compare ROS levels in TPP-treated cells to vehicle-treated controls.

  • Antioxidant Co-treatment:

    • If ROS is confirmed, co-incubate your cells with TPP and a well-known antioxidant, such as N-acetylcysteine (NAC). A reduction in cell death in the presence of NAC would suggest that oxidative stress is a key contributor to TPP's cytotoxicity.

Experimental Protocol: Cellular ROS Detection

A detailed protocol for a cellular ROS assay can be found in various commercial kits. The general steps are outlined below.

Workflow for ROS Detection

ROS_Workflow A Seed cells in a multi-well plate B Treat cells with TPP and controls A->B C Incubate with DCFH-DA probe B->C D Wash cells to remove excess probe C->D E Measure fluorescence (plate reader or microscopy) D->E F Analyze data E->F

Caption: Workflow for detecting cellular reactive oxygen species.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration of TPP that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound (TPP) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TPP in complete culture medium. Remove the old medium from the cells and add the TPP dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow A Seed cells B Treat with TPP A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Read absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Preparation of Liposomal TPP (Conceptual)

This is a general protocol for encapsulating a hydrophobic compound like TPP into liposomes using the thin-film hydration method. Optimization will be required.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • This compound (TPP)

  • Chloroform or another suitable organic solvent

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids and TPP in chloroform in a round-bottom flask. The molar ratio of lipids to TPP will need to be optimized.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size.

  • Purification: Remove any unencapsulated TPP by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Signaling Pathway: Apoptosis Induction (Hypothesized for TPP)

Based on data from related aromatic compounds, TPP-induced cytotoxicity may involve the intrinsic apoptosis pathway.

Apoptosis_Pathway TPP This compound (TPP) Mito Mitochondrial Stress TPP->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by TPP.

References

Validation & Comparative

A Comparative Analysis of the Photophysical Properties of 1,2,5-Triphenylpyrrole and 1,3,4-Triphenylpyrrole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the photophysical characteristics of 1,2,5-triphenylpyrrole (1,2,5-TPP) and its isomer, 1,3,4-triphenylpyrrole (1,3,4-TPP), reveals distinct differences in their emission behavior, largely influenced by their substitution patterns. While 1,2,5-TPP and its derivatives have been more extensively studied and are known to exhibit aggregation-induced emission (AIE), comprehensive experimental data for 1,3,4-TPP remains scarce, necessitating a comparative analysis that draws upon available experimental findings for related isomers and computational studies.

The structural arrangement of the phenyl substituents on the pyrrole core significantly impacts the electronic and photophysical properties of these molecules. In 1,2,5-TPP, the phenyl groups at the 1, 2, and 5 positions create a sterically hindered environment that can restrict intramolecular rotation in the aggregated state, a key factor in the AIE phenomenon. In contrast, the 1,3,4-TPP isomer possesses a different substitution pattern that is expected to lead to distinct photophysical behavior.

Photophysical Data Summary

A direct comparison of the key photophysical parameters for 1,2,5-TPP and 1,3,4-TPP is challenging due to the limited availability of experimental data for the latter. However, data for 1,2,5-TPP and the closely related 1,2,4-triphenylpyrrole (1,2,4-TPP) provide valuable insights.

PropertyThis compound (Derivatives)1,2,4-Triphenylpyrrole1,3,4-Triphenylpyrrole
Absorption Maxima (λabs) ~300-400 nmNot explicitly statedNot available (experimental)
Emission Maxima (λem) Varies with solvent polarity (e.g., 445 nm to 564 nm for a derivative with an aldehyde group)[1]Not explicitly statedNot available (experimental)
Fluorescence Quantum Yield (ΦF) 68.7-94.9% (in THF solution for derivatives)[1]Good AIE activity reportedNot available (experimental)
Fluorescence Lifetime (τF) Not explicitly statedNot explicitly statedNot available (experimental)
Key Photophysical Trait Aggregation-Induced Emission EnhancementAggregation-Induced Emission (AIE)[2]Predicted to have different emission characteristics due to substitution pattern

Experimental Protocols

The following are generalized experimental protocols for the characterization of the photophysical properties of triphenylpyrrole derivatives, based on common practices in the field.

Synthesis of Triphenylpyrroles

Triphenylpyrrole isomers can be synthesized via multi-component reactions. For instance, 1,2,4-triaryl-substituted pyrroles have been synthesized from arylketones, amines, and nitrovinylarenes under metal-free conditions.[2] Similarly, this compound has been prepared through the Schulte-Reisch reaction of 1,4-diphenylbuta-1,3-diyne with aniline catalyzed by copper chloride.

Photophysical Measurements

UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are typically recorded using a spectrophotometer and a spectrofluorometer, respectively. Solutions of the compounds are prepared in various solvents of different polarities to investigate solvatochromic effects.

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined using a relative method, with a well-characterized standard of known quantum yield. The following equation is used:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • ΦF is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

Fluorescence Lifetime Measurements: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry. The decay of the fluorescence intensity over time after excitation with a pulsed light source is monitored.

Comparative Analysis and Logical Relationships

The distinct substitution patterns of 1,2,5-TPP and 1,3,4-TPP are central to their differing photophysical properties. The AIE effect observed in 1,2,5-TPP and 1,2,4-TPP is attributed to the restriction of intramolecular rotation (RIR) of the peripheral phenyl rings in the aggregated state. This non-radiative decay pathway is suppressed, leading to enhanced fluorescence.

photophysical_comparison cluster_isomers Triphenylpyrrole Isomers cluster_properties Photophysical Behavior cluster_mechanism Underlying Mechanism TPP_125 This compound AIE Aggregation-Induced Emission (AIE) TPP_125->AIE Exhibits TPP_134 1,3,4-Triphenylpyrrole Solution_Emission Conventional Solution Fluorescence TPP_134->Solution_Emission Likely exhibits RIR Restriction of Intramolecular Rotation (RIR) AIE->RIR Caused by Planarization Molecular Planarization Solution_Emission->Planarization Favored by

Figure 1. Logical relationship of photophysical properties.

The diagram illustrates that the specific substitution pattern of this compound leads to aggregation-induced emission, which is driven by the restriction of intramolecular rotation in the aggregated state. In contrast, 1,3,4-triphenylpyrrole, with its different steric environment, is more likely to exhibit conventional fluorescence in solution, a behavior often associated with more planar molecular conformations in the excited state.

Conclusion for Researchers and Drug Development Professionals

The choice between this compound and 1,3,4-triphenylpyrrole as a molecular scaffold will significantly depend on the desired photophysical outcome for a specific application. For applications requiring strong solid-state or aggregated-state emission, such as in organic light-emitting diodes (OLEDs) or bio-imaging probes that target aggregated species, the 1,2,5-TPP scaffold with its AIE properties is a promising candidate. The tunability of its emission through the introduction of electron-donating or -withdrawing groups further enhances its utility.[1]

Conversely, for applications where strong fluorescence in dilute solutions is paramount, the 1,3,4-TPP isomer might be more suitable, although further experimental verification of its photophysical properties is crucial. The lack of bulky substituents at adjacent positions on the pyrrole ring could favor a more planar excited state, potentially leading to higher fluorescence quantum yields in solution.

Further research, including the synthesis and comprehensive photophysical characterization of 1,3,4-triphenylpyrrole, is essential to fully elucidate the structure-property relationships within this class of compounds and to unlock their full potential in materials science and drug development. Computational studies can also play a vital role in predicting the properties of such isomers and guiding synthetic efforts.

References

A Comparative Guide: 1,2,5-Triphenylpyrrole vs. BODIPY Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two classes of fluorescent dyes: 1,2,5-triphenylpyrrole (TPP) and the widely-used boron-dipyrromethene (BODIPY) dyes, with a specific focus on the well-characterized BODIPY FL as a representative example.

This comparison delves into their synthesis, photophysical properties, and photostability, supported by available experimental data. The information is presented to assist in making informed decisions for applications such as bioimaging and sensing.

At a Glance: Key Performance Indicators

PropertyThis compound DerivativesBODIPY FL
Fluorescence Quantum Yield (ΦF) 0.687–0.949 (in THF)[1]~0.9–1.0[2]
Molar Extinction Coefficient (ε) Data not available for parent TPP>80,000 M⁻¹cm⁻¹[2][3]
Stokes Shift Large (for some derivatives)[1]Small (~9 nm)[2]
Photostability Data not availableGenerally high[4][5][]

Structural Differences

A key differentiator between these two dye classes lies in their fundamental molecular architecture.

Chemical Structures cluster_TPP This compound (TPP) cluster_BODIPY BODIPY Core Structure TPP BODIPY

Caption: General chemical structures of this compound and the BODIPY core.

BODIPY dyes are characterized by a boron-dipyrromethene core, a highly conjugated system that imparts them with their characteristic sharp absorption and emission peaks and high fluorescence quantum yields. In contrast, this compound possesses a substituted pyrrole core, a five-membered aromatic heterocycle. The photophysical properties of TPP and its derivatives are influenced by the nature and substitution pattern of the phenyl rings attached to the pyrrole core.

In-Depth Photophysical Comparison

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent probe. BODIPY dyes are renowned for their exceptionally high quantum yields, often approaching unity (1.0).[2] For instance, BODIPY FL has a reported quantum yield of approximately 0.9 to 1.0.[2]

Derivatives of this compound have also demonstrated high fluorescence quantum yields, with reported values ranging from 68.7% to 94.9% in tetrahydrofuran (THF) solution.[1] This indicates that, like BODIPYs, TPP derivatives can be highly efficient fluorophores.

Molar Extinction Coefficient

The molar extinction coefficient (ε) reflects how strongly a molecule absorbs light at a specific wavelength. A high molar extinction coefficient is desirable as it allows for the use of lower concentrations of the dye to achieve a detectable fluorescence signal. BODIPY dyes, including BODIPY FL, are known for their very high molar extinction coefficients, typically exceeding 80,000 M⁻¹cm⁻¹.[2][3]

Stokes Shift

The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths of a fluorophore. A larger Stokes shift is often advantageous as it minimizes the overlap between the excitation and emission spectra, reducing self-quenching and improving the signal-to-noise ratio.

BODIPY dyes are generally characterized by small Stokes shifts, typically in the range of 5-15 nm.[7] For BODIPY FL, the Stokes shift is approximately 9 nm.[2] In contrast, certain derivatives of this compound, particularly those with electron-accepting groups, have been reported to exhibit large Stokes shifts.[1] This property could make TPP derivatives advantageous in applications where minimizing spectral overlap is crucial.

Photostability

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a critical factor for long-term imaging experiments. BODIPY dyes are generally considered to be highly photostable.[4][5][]

Comparative photostability data for this compound against established dyes like BODIPY is currently lacking in the scientific literature. This represents a significant knowledge gap for researchers considering TPP for applications requiring high photostability.

Synthesis Methodologies

The accessibility and complexity of the synthesis are important practical considerations for researchers.

G cluster_TPP This compound Synthesis (Paal-Knorr) cluster_BODIPY BODIPY FL Synthesis A 1,4-Dicarbonyl Compound D This compound A->D B Primary Amine B->D C Acid Catalyst C->D E Pyrrole Derivative J BODIPY FL E->J F Aldehyde/Acid Chloride F->J G Oxidizing Agent (e.g., DDQ) G->J H Base (e.g., Triethylamine) H->J I Boron Source (e.g., BF3·OEt2) I->J

Caption: General synthetic workflows for TPP and BODIPY dyes.

This compound Synthesis

A common method for the synthesis of substituted pyrroles, including this compound, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine in the presence of an acid catalyst.[8][9][10][11] The starting materials for the synthesis of this compound would be 1,2,5-triphenyl-1,4-dione and a primary amine.

BODIPY FL Synthesis

The synthesis of the BODIPY core typically involves a multi-step, one-pot reaction. This process generally includes the acid-catalyzed condensation of a pyrrole derivative with an aldehyde or acid chloride, followed by oxidation and subsequent complexation with a boron source, commonly boron trifluoride etherate (BF₃·OEt₂), in the presence of a base.[12]

Experimental Protocols

General Protocol for UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, molar extinction coefficient, and quantum yield of a fluorescent dye.

Materials:

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., THF, ethanol)

  • Fluorescent dye of interest

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent dye in the chosen solvent at a known concentration (e.g., 1 mM).

  • UV-Vis Absorption Spectroscopy:

    • Prepare a series of dilutions of the stock solution.

    • Record the absorption spectrum for each dilution using the spectrophotometer.

    • Determine the wavelength of maximum absorbance (λ_max).

    • Plot absorbance at λ_max versus concentration. The slope of the linear fit corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method):

    • Prepare a dilute solution of the sample and a quantum yield standard with an absorbance of ~0.1 at the excitation wavelength in 1 cm cuvettes.

    • Measure the fluorescence emission spectrum of both the sample and the standard, exciting at the same wavelength.

    • Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).

    • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

General Protocol for Photostability Measurement

Objective: To assess the photostability of a fluorescent dye.

Materials:

  • Fluorometer with a time-drive mode

  • Light source (e.g., xenon lamp)

  • Quartz cuvette (1 cm path length)

  • Fluorescent dye solution

  • Dark control sample (same solution, protected from light)

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye with a known absorbance.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity of the solution at its emission maximum.

  • Continuous Illumination: Continuously illuminate the sample with the light source within the fluorometer.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over a defined period.

  • Data Analysis: Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. A slower decay in fluorescence indicates higher photostability. The dark control should be measured at the beginning and end of the experiment to account for any non-photochemical degradation.

Conclusion

BODIPY dyes, exemplified by BODIPY FL, are well-established and highly reliable fluorescent probes with a wealth of supporting data. Their key strengths include exceptionally high quantum yields, large molar extinction coefficients, and good photostability, making them a default choice for many applications. Their primary limitation is their characteristically small Stokes shift.

This compound and its derivatives represent a promising, though less characterized, class of fluorophores. The available data suggests they can achieve high fluorescence quantum yields comparable to BODIPYs and may offer the significant advantage of large Stokes shifts in certain derivatives. However, the current lack of comprehensive quantitative data, particularly regarding the molar extinction coefficient and photostability of the parent TPP, hinders a complete and direct comparison.

For researchers requiring well-validated and robust fluorescent probes with a strong track record, BODIPY dyes remain the superior choice. However, for applications where a large Stokes shift is a critical requirement, and for those willing to undertake further characterization, this compound derivatives present an intriguing alternative with the potential for excellent performance. Further research is needed to fully elucidate the photophysical properties of the broader TPP family to unlock their full potential in various scientific disciplines.

References

Unveiling the Landscape of Selective Thiol Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of fluorescent probes for the selective detection of biological thiols is crucial for advancing research in cellular biology and drug development. While the specific validation of 1,2,5-Triphenylpyrrole as a selective thiol probe is not documented in current scientific literature, a diverse array of alternative probes has been extensively studied and validated. This guide provides an objective comparison of the performance of these established probes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are pivotal in maintaining cellular redox homeostasis and are implicated in numerous physiological and pathological processes. The development of selective fluorescent probes to detect and quantify these thiols in living systems is therefore of paramount importance. These probes typically employ a reaction-based sensing mechanism, where the thiol functional group of the analyte interacts with a reactive site on the probe, leading to a discernible change in its photophysical properties, such as a "turn-on" fluorescence response.

This guide will delve into the validation and comparison of several key classes of selective thiol probes, focusing on their reaction mechanisms, performance metrics, and experimental application.

Comparative Analysis of Leading Thiol Probes

The selection of an appropriate thiol probe is contingent on factors such as selectivity for a specific thiol, sensitivity (limit of detection), response time, and excitation/emission wavelengths compatible with available imaging systems. Below is a comparative summary of prominent thiol probes, categorized by their reactive moieties.

Probe ClassReactive MoietyTarget Thiol(s)Excitation (nm)Emission (nm)Limit of Detection (LOD)Key Advantages
Maleimide-Based MaleimideGeneral ThiolsVaries (fluorophore dependent)Varies (fluorophore dependent)~20 nM for Cys[1]High reactivity, well-established chemistry.[1]
Coumarin-Based AcrylateCys/Hcy over GSH~394~475VariesRatiometric potential, good photostability.
NBD-Based 7-nitrobenz-2-oxa-1,3-diazoleCys/Hcy~468~550Varies"Turn-on" fluorescence, selective for Cys/Hcy.
Cyanine-Based AcrylateCys over Hcy and GSH~710570 (after reaction)VariesNear-infrared (NIR) emission, suitable for in vivo imaging.[2]
Disulfide-Based Disulfide BondGeneral ThiolsVariesVaries0.6 µM for GSH, 0.8 µM for CysReversible reaction, mimics biological redox processes.

In-Depth Look at Thiol Probe Mechanisms and Experimental Protocols

The efficacy of a thiol probe is intrinsically linked to its underlying chemical reaction mechanism. Understanding these mechanisms is key to interpreting experimental results and troubleshooting potential issues.

Michael Addition-Based Probes

Probes containing Michael acceptors, such as maleimides and acrylates, are widely used for thiol detection. The reaction involves the nucleophilic addition of a thiol to the electron-deficient double bond of the acceptor.

  • Probe Preparation: Prepare a stock solution of the maleimide-based fluorescent probe (e.g., N-(1-pyrenyl)maleimide) in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.

  • Reaction Buffer: Prepare a reaction buffer appropriate for the biological sample (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Incubation: Add the thiol-containing sample (e.g., cell lysate or purified protein) to the reaction buffer. Introduce the maleimide probe stock solution to the sample to a final concentration of 10-100 µM.

  • Reaction: Incubate the mixture at room temperature or 37°C for a specified period (typically 15-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore using a fluorometer or fluorescence microscope.

  • Control: A negative control should be performed by pre-treating the sample with a non-fluorescent thiol-blocking agent, such as N-ethylmaleimide, before adding the fluorescent probe.

G Michael Addition Mechanism for Thiol Detection Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation MaleimideProbe Maleimide Probe (Non-fluorescent) MichaelAddition Michael Addition MaleimideProbe->MichaelAddition Thiolate->MichaelAddition Adduct Thiol-Adduct (Fluorescent) MichaelAddition->Adduct

Caption: Workflow of thiol detection via Michael addition.

Disulfide Cleavage-Based Probes

This class of probes utilizes the thiol-disulfide exchange reaction. The probe contains a disulfide bond that is cleaved upon reaction with a thiol, leading to the release of a fluorophore or a change in the fluorescence resonance energy transfer (FRET) efficiency.

  • Probe Preparation: Dissolve the FRET-based disulfide probe in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

  • Sample Preparation: Prepare the biological sample containing thiols in the same buffer.

  • Reaction Initiation: Add the thiol sample to the probe solution.

  • FRET Measurement: Monitor the change in fluorescence intensity at the emission wavelengths of both the donor and acceptor fluorophores over time. A decrease in FRET efficiency (increase in donor emission and decrease in acceptor emission) indicates the presence of thiols.

  • Quantification: The concentration of thiols can be quantified by correlating the change in the ratiometric fluorescence signal to a standard curve prepared with known concentrations of a standard thiol like GSH.

G Disulfide Cleavage FRET-Based Sensing FRET_Probe FRET Probe (Donor-S-S-Acceptor) High FRET Thiol_Disulfide_Exchange Thiol-Disulfide Exchange FRET_Probe->Thiol_Disulfide_Exchange Thiol Thiol (R-SH) Thiol->Thiol_Disulfide_Exchange Cleaved_Probe Cleaved Probe (Donor-SH + Acceptor-S-S-R) Low FRET Thiol_Disulfide_Exchange->Cleaved_Probe

Caption: Mechanism of a FRET-based disulfide probe.

Cyclization-Based Probes for Cysteine/Homocysteine

Certain probes are designed to selectively detect Cys and Hcy over the more abundant GSH. These probes often contain an aldehyde or acrylate group that reacts with the thiol and the adjacent amine group of Cys or Hcy to form a cyclic product, which in turn triggers a significant change in fluorescence.

  • Probe and Sample Preparation: Prepare stock solutions of the probe and the sample in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Reaction: Mix the probe solution with the sample containing various amino acids and thiols (including Cys, Hcy, and GSH).

  • Incubation: Allow the reaction to proceed at 37°C for a designated time (e.g., 30 minutes).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of the solutions. A selective increase in fluorescence at a specific wavelength will be observed only in the presence of Cys.

  • Live Cell Imaging: For cellular studies, cells are incubated with the probe, and fluorescence is observed using a confocal microscope.

G Cysteine-Selective Cyclization Pathway Probe Probe with Aldehyde/Acrylate Initial_Adduct Initial Adduct Probe->Initial_Adduct GSH_Adduct GSH Adduct (Non-fluorescent) Probe->GSH_Adduct Cysteine Cysteine Cysteine->Initial_Adduct Cyclization Intramolecular Cyclization Initial_Adduct->Cyclization Fluorescent_Product Cyclized Product (Fluorescent) Cyclization->Fluorescent_Product GSH Glutathione GSH->GSH_Adduct

Caption: Selective detection of cysteine via cyclization.

Conclusion

The field of selective thiol probes is rich with a variety of molecular tools, each with its own set of advantages and ideal applications. While this compound has not been established as a thiol probe, researchers have a wide selection of validated alternatives at their disposal. The choice of probe should be guided by the specific biological question being addressed, the instrumentation available, and a thorough understanding of the probe's sensing mechanism. The data and protocols presented in this guide are intended to facilitate this selection process and to promote robust and reproducible research in the study of thiol biology.

References

A Comparative Guide to 1,2,5-Triphenylpyrrole Derivatives as Potential Emitters in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 1,2,5-triphenylpyrrole (TPP) derivatives as potential emitters for Organic Light-Emitting Diodes (OLEDs). Due to a lack of extensive research on the electroluminescence of TPP-based emitters, this comparison focuses on their photophysical properties against established classes of OLED emitters.

Introduction to this compound and OLED Emitters

This compound (TPP) is a nitrogen-containing heterocyclic aromatic compound. Its derivatives have been investigated for their photoluminescent properties, which are a key indicator of their potential as emitters in OLEDs. An ideal OLED emitter should exhibit high photoluminescence quantum yield (PLQY) in the solid state, good thermal stability, and efficient charge injection and transport properties to achieve high external quantum efficiency (EQE) in a device.

This guide will compare the solid-state photoluminescence of TPP derivatives with other classes of emitters, including fluorescent emitters, phosphorescent emitters, and emitters exhibiting thermally activated delayed fluorescence (TADF).

Comparative Performance Data

The following table summarizes the solid-state photoluminescence quantum yield (PLQY) of several this compound derivatives and compares them with the typical external quantum efficiencies (EQE) of other well-established OLED emitters. It is important to note that PLQY is a measure of the intrinsic emissive capability of a material, while EQE is the efficiency of a complete OLED device and is influenced by factors beyond the emitter itself, such as device architecture and charge balance.

Emitter ClassSpecific Emitter/DerivativeSolid-State PLQY (%)Typical Device EQE (%)Emission Color
This compound Derivatives TPP Derivative with Aldehyde Group19.1 - 52.0[1]Not ReportedBlue to Orange (solvent dependent)[1]
TPP Derivative with Cyano Group35.5[1]Not ReportedBlue-Green[1]
TPP Derivative with Methoxy Group24.1[1]Not ReportedBlue[1]
Fluorescent Emitters Pyrene-Benzimidazole Derivative~4.3 (in device)4.3[2]Pure Blue[2]
Carbazole Derivative (Cz-SBDPI)Not Reported6.2[3]Deep Blue[3]
Phosphorescent Emitters (PhOLEDs) Iridium(III) Complex (Ir(ppy)2(acac))High~20.3Green
Platinum(II) ComplexHighNot specifiedOrange-Red
TADF Emitters Heptazine Derivative (HAP-3DF)56 (in doped film)[4]10.8[4]Yellow[4]
4CzIPNHighNot specifiedGreen

Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, charge transport layers, and electrodes.

Analysis of this compound Derivatives

Derivatives of this compound exhibit promising intrinsic photoluminescent properties, with solid-state PLQY values reaching up to 52.0%.[1] This suggests that, as a class of materials, they have the potential for efficient light emission. The emission color can be tuned from blue to orange by modifying the substituent groups, indicating their versatility.[1]

However, the lack of reported electroluminescence data for TPP-based OLEDs makes a direct comparison of their device performance impossible. The solid-state PLQY of TPP derivatives is in a comparable range to some fluorescent emitters, but it is important to remember that a high PLQY does not always translate to a high EQE in a device. Factors such as charge carrier balance and exciton utilization play a crucial role in the overall device efficiency.

Compared to phosphorescent and TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, fluorescent emitters like the TPP derivatives are limited to harvesting only singlet excitons (theoretically a maximum of 25% of all excitons).[5] This inherently limits their maximum achievable EQE compared to PhOLEDs and TADF-OLEDs, which regularly report EQEs well above 20%.

Experimental Protocols

Detailed methodologies for the fabrication of OLEDs are crucial for reproducibility and comparison. Below are generalized protocols for both vacuum deposition and solution processing, which are the two primary methods for OLED fabrication.

1. OLED Fabrication by Vacuum Thermal Evaporation

This method is widely used for producing high-quality, reproducible OLEDs.[6]

  • Substrate Cleaning:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of acetone and isopropyl alcohol, each for 15 minutes.[6]

    • The substrates are then dried with a nitrogen gun.[6]

    • An oxygen plasma treatment is applied for several minutes to clean the ITO surface and improve its work function.[6]

  • Organic Layer Deposition:

    • The cleaned substrates are transferred to a high-vacuum chamber (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr).[7]

    • The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are placed in separate crucibles.[7]

    • The materials are sequentially deposited onto the substrate by heating the crucibles, with the deposition rate and thickness monitored by a quartz crystal microbalance.[7]

  • Cathode Deposition:

    • Following the organic layers, a thin layer of a low work function material like lithium fluoride (LiF) is often deposited to facilitate electron injection.

    • Finally, a metal cathode (e.g., aluminum) is deposited to complete the device.[7]

  • Encapsulation:

    • The completed devices are encapsulated in an inert atmosphere (e.g., a glove box) to protect the organic layers from oxygen and moisture.

2. OLED Fabrication by Solution Processing (Spin Coating)

Solution processing offers a lower-cost alternative to vacuum deposition and is suitable for large-area fabrication.[8]

  • Substrate Cleaning: The substrate cleaning procedure is similar to that for vacuum deposition.

  • Hole Injection Layer Deposition:

    • A solution of a hole injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate.[8]

    • The substrate is then annealed on a hotplate to remove the solvent.[8]

  • Emissive Layer Deposition:

    • The emissive material (and host material, if used) is dissolved in an appropriate organic solvent.

    • The solution is then spin-coated on top of the HIL.[8]

    • The film is annealed to remove the solvent.[8]

  • Cathode Deposition: The cathode is typically deposited by thermal evaporation, as described in the vacuum deposition protocol.

  • Encapsulation: The device is encapsulated to prevent degradation.

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the OLED fabrication workflow and the relationship between different emitter types.

OLED_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_deposition Layer Deposition cluster_finalization Finalization ITO_Substrate ITO Substrate Cleaning Cleaning (Acetone, IPA) ITO_Substrate->Cleaning Plasma_Treatment Oxygen Plasma Treatment Cleaning->Plasma_Treatment HIL Hole Injection Layer (HIL) Plasma_Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: A generalized workflow for OLED fabrication.

Emitter_Comparison TPP This compound Derivatives Fluorescent Other Fluorescent Emitters (e.g., Pyrene, Carbazole derivatives) TPP->Fluorescent Similar Exciton Harvesting Mechanism Phosphorescent Phosphorescent Emitters (PhOLEDs) (e.g., Ir(III), Pt(II) complexes) Fluorescent->Phosphorescent Lower Theoretical EQE Limit TADF TADF Emitters Fluorescent->TADF Lower Theoretical EQE Limit Phosphorescent->TADF Similar High Theoretical EQE

Caption: Relationship between TPP and other OLED emitter types.

References

A Comparative Guide to 1,2,5-Triphenylpyrrole-Based Sensors: Unveiling Cross-Reactivity and Performance Metrics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular sensors is paramount. Among the diverse array of chemosensors, those based on the 1,2,5-triphenylpyrrole scaffold have emerged as promising candidates for the detection of various analytes. This guide provides an objective comparison of the performance of this compound-based sensors with alternative sensing technologies, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

This comparative analysis focuses on the cross-reactivity and performance of a notable this compound derivative, a fluorescent probe designed for the detection of the explosive compound picric acid. The performance of this sensor is benchmarked against other established fluorescent sensors for the same analyte.

Performance Comparison: this compound Sensor vs. Alternatives

The efficacy of a sensor is determined by several key performance indicators, including its detection limit, linear range, and crucially, its selectivity over potential interfering substances. The following table summarizes the performance of a this compound-based fluorescent sensor for picric acid against other leading fluorescent probes.

Sensor PlatformTarget AnalyteDetection Limit (LOD)Linear RangeKey InterferentsReference
This compound Derivative Picric Acid23.2 nM0 - 140 µMNegligible interference from other nitroaromatics[1][2]
Cationic Pyrene DerivativePicric Acid23.2 nMNot SpecifiedNot Specified[1]
Nonconjugated Polymer Dots (NPDs)Picric Acid0.5 µM0 - 140 µMNot Specified[2]
Polyaniline-Ag Composite2,4,6-Trinitrophenol (TNP)5.58 x 10⁻⁷ MNot SpecifiedDinitrobenzene (DNB) shows some interference[3][4]
Quinazoline-Based Colorimetric SensorFe³⁺53.39 nM58 - 114 µMHigh selectivity against other metal ions[5]
Naphthalene Diamine β-diketone DerivativeFe²⁺ / Cu²⁺Not SpecifiedNot SpecifiedSelective for Fe²⁺ and Cu²⁺ over other metals[6]

Signaling Pathway and Experimental Workflow

To understand the operational mechanism of these sensors, it is essential to visualize their signaling pathways and the workflow of the experimental validation.

experimental_workflow cluster_prep Sensor Preparation & Characterization cluster_testing Performance Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivative characterization Spectroscopic Characterization (NMR, MS, etc.) synthesis->characterization solution_prep Preparation of Analyte & Interferent Solutions characterization->solution_prep fluorescence_measurement Fluorescence Titration Experiments solution_prep->fluorescence_measurement selectivity_study Cross-Reactivity Testing fluorescence_measurement->selectivity_study lod_calculation Limit of Detection (LOD) Calculation selectivity_study->lod_calculation linearity_assessment Linear Range Determination selectivity_study->linearity_assessment comparison Comparative Analysis lod_calculation->comparison linearity_assessment->comparison

Caption: Experimental workflow for evaluating the performance of a this compound-based fluorescent sensor.

The sensing mechanism of many fluorescent chemosensors for nitroaromatic compounds like picric acid is based on fluorescence quenching. Upon interaction with the electron-deficient picric acid, the fluorescence of the electron-rich sensor molecule is diminished.

signaling_pathway cluster_process Sensing Mechanism cluster_output Fluorescence Output sensor This compound (Fluorophore) complex Sensor-Analyte Complex sensor->complex Binding high_fluorescence High Fluorescence sensor->high_fluorescence Exhibits analyte Picric Acid (Quencher) analyte->complex Interaction low_fluorescence Quenched Fluorescence complex->low_fluorescence Results in

Caption: Generalized signaling pathway for a fluorescence quenching-based sensor.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of sensor performance. The following is a generalized protocol for evaluating the cross-reactivity of a fluorescent sensor.

Objective: To determine the selectivity of the this compound-based sensor for picric acid over other potentially interfering nitroaromatic compounds and common ions.

Materials:

  • This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solutions of picric acid and potential interfering analytes (e.g., 2,4-dinitrotoluene (DNT), nitrobenzene (NB), and various metal salts) of known concentrations.

  • A suitable buffer solution to maintain a constant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: A working solution of the this compound sensor is prepared by diluting the stock solution in the chosen buffer to a final concentration that gives a stable and measurable fluorescence signal.

  • Fluorescence Measurement of the Sensor Alone: The fluorescence spectrum of the sensor solution is recorded to establish the baseline emission intensity (I₀).

  • Titration with Picric Acid: Aliquots of the picric acid stock solution are incrementally added to the sensor solution. After each addition, the solution is thoroughly mixed, and the fluorescence spectrum is recorded.

  • Cross-Reactivity Study: a. Prepare separate cuvettes containing the sensor solution at the same concentration as in step 1. b. To each cuvette, add a specific amount of one of the potential interfering analytes, typically at a concentration significantly higher than that of the target analyte to assess the sensor's robustness. c. Record the fluorescence spectrum for each solution containing an interferent. d. To these solutions, add the same concentration of picric acid as used in a specific point of the titration curve (e.g., a concentration that causes significant quenching). e. Record the fluorescence spectrum again to observe if the presence of the interferent affects the sensor's response to picric acid.

  • Data Analysis: The change in fluorescence intensity (I/I₀) is plotted against the concentration of the analyte. The selectivity is evaluated by comparing the fluorescence response of the sensor to picric acid with its response to the interfering species. A minimal change in fluorescence in the presence of interferents indicates high selectivity.

This guide provides a foundational understanding of the cross-reactivity and comparative performance of this compound-based sensors. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and further validation.

References

A Comparative Guide to the Quantum Yield of 1,2,5-Triphenylpyrrole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the photophysical properties of fluorescent molecules, 1,2,5-triphenylpyrrole (TPP) and its derivatives represent a class of compounds with tunable emission characteristics. This guide provides a comparative analysis of their fluorescence quantum yields, supported by experimental data and detailed methodologies.

Performance Comparison of this compound Derivatives

The fluorescence quantum yield (ΦF), a measure of the efficiency of the photoluminescence process, is a critical parameter for evaluating the performance of fluorophores. While the parent this compound often exhibits aggregation-caused quenching (ACQ), leading to low fluorescence in the solid state, its derivatives can be engineered to exhibit high quantum yields in both solution and the solid state.[1]

A study by Hong et al. (2019) systematically investigated the photophysical properties of five this compound derivatives bearing either electron-withdrawing or electron-donating groups. Their findings demonstrate that appropriate substitution on the phenyl rings can significantly enhance the quantum yield. The following table summarizes the fluorescence quantum yields of these derivatives in tetrahydrofuran (THF) solution and as a solid powder.[1]

CompoundSubstituent (R)ΦF in THF (%)ΦF in Solid Powder (%)
3a -CHO78.552.0
3b -CN85.235.8
3c -NO268.719.1
3d -OCH394.928.4
3e -N(CH3)290.325.6

Data sourced from Hong et al., Chemistry. 2019 Jan 7;25(2):573-581.[1]

The data reveals that derivatives with both electron-donating (-OCH3, -N(CH3)2) and electron-withdrawing (-CHO, -CN) groups can exhibit high quantum yields in solution, with the methoxy-substituted derivative 3d showing the highest quantum yield of 94.9% in THF.[1] In the solid state, the aldehyde-substituted derivative 3a displayed the highest quantum yield of 52.0%.[1] This highlights the potential of these compounds for applications in solid-state lighting and imaging.

Experimental Protocols

The determination of fluorescence quantum yield is a crucial experiment for characterizing luminescent materials. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is the most commonly used approach.

Relative Quantum Yield Determination

The relative fluorescence quantum yield (ΦF) of a sample can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • ΦF is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts "sample" and "std" refer to the sample and the standard, respectively.

A generalized experimental workflow for determining the relative quantum yield is as follows:

G cluster_prep Sample and Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Data Analysis and Calculation prep_sample Prepare dilute solution of the sample measure_abs_sample Measure absorbance of the sample solution prep_sample->measure_abs_sample prep_std Prepare dilute solution of a suitable standard measure_abs_std Measure absorbance of the standard solution prep_std->measure_abs_std prep_blank Prepare a blank solution (solvent only) measure_fluor_blank Measure fluorescence spectrum of the blank prep_blank->measure_fluor_blank measure_fluor_sample Measure fluorescence spectrum of the sample measure_abs_sample->measure_fluor_sample measure_fluor_std Measure fluorescence spectrum of the standard measure_abs_std->measure_fluor_std correct_spectra Correct spectra for instrument response and blank subtraction measure_fluor_sample->correct_spectra measure_fluor_std->correct_spectra measure_fluor_blank->correct_spectra integrate_intensity Integrate the corrected fluorescence spectra correct_spectra->integrate_intensity calculate_qy Calculate the quantum yield using the relative quantum yield formula integrate_intensity->calculate_qy

Fig. 1: Experimental workflow for relative quantum yield determination.

Key Considerations for Accurate Measurements:

  • Standard Selection: The standard should have a well-characterized and stable quantum yield, and its absorption and emission spectra should overlap with the sample's spectra.

  • Concentration: Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Solvent: Using the same solvent for both the sample and standard is ideal to minimize the effect of the refractive index. If different solvents are used, the refractive index term in the equation must be included.

  • Instrumentation: All measurements should be performed on the same spectrofluorometer under identical conditions (e.g., excitation wavelength, slit widths).

  • Spectral Correction: The measured emission spectra must be corrected for the wavelength-dependent response of the instrument.

Logical Relationships in Photoluminescence

The photophysical processes that determine the quantum yield of a molecule can be visualized as a competition between radiative and non-radiative decay pathways from the excited state.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kᵣ) S1->S0 Internal Conversion (kᵢ꜀) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (kᵢₛ꜀) T1->S0 Phosphorescence (kₚ) T1->S0 Non-radiative decay

Fig. 2: Jablonski diagram illustrating photophysical processes.

The fluorescence quantum yield is defined as the ratio of the rate of radiative decay (fluorescence) to the sum of the rates of all decay processes from the excited singlet state. The introduction of different substituents on the this compound core can influence these rates, thereby altering the quantum yield. For instance, rigidifying the molecular structure can suppress non-radiative decay pathways, leading to an enhanced quantum yield.

References

A Comparative Guide to the Cytotoxicity of 1,2,5-Triphenylpyrrole and Rhodamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of 1,2,5-Triphenylpyrrole and Rhodamine B, supported by available experimental data. Due to the limited direct cytotoxic evaluation of this compound, this guide utilizes data from the structurally analogous and well-studied 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives as a predictive reference.

Executive Summary

Available scientific literature indicates that 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives, which share a core triphenyl-heterocycle structure with this compound, exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values frequently reported in the low micromolar range. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis. In stark contrast, Rhodamine B, in its unconjugated form, is generally considered to have low to negligible cytotoxicity at standard experimental concentrations. Its cytotoxic potential is typically realized only when it is conjugated to other molecules.

Data Presentation: Quantitative Cytotoxicity Comparison

The following tables summarize the available quantitative data on the cytotoxicity of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives (as a proxy for this compound) and Rhodamine B.

Table 1: Cytotoxicity of 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole Derivatives

Compound DerivativeCell LineIC50 (µM)Exposure Time (h)Assay
Pyrazoline Derivative 21K562 (Human chronic myelogenous leukemia)1.03 - 31.6624, 48, 72MTT
Pyrazoline Derivative 21Jurkat (Human T-cell leukemia)1.03 - 31.6624, 48, 72MTT
Pyrazole DerivativeA549 (Human lung carcinoma)613.22Not SpecifiedMTT
Pyrazole DerivativeA549 (Human lung carcinoma)220.20Not SpecifiedMTT

Table 2: Cytotoxicity of Unconjugated Rhodamine B

Cell LineConcentrationEffectAssay
Various Human Tumor Cell LinesUp to 30 µMNot cytotoxic[1]Not Specified
Human Lip Fibroblasts≥ 25 µg/mLSignificant decrease in cell numberCell Counting
Daphnia magnaNot ApplicableEC50: 18.56 mg/LImmobilization Test[2]
Daphnia magnaNot ApplicableLC50: 38.96 mg/LLethality Test[2]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8][9][10]

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture. This mixture typically includes lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. During this time, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader, typically at a wavelength of 490 nm.[6] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.[11][12][13][14][15]

  • Cell Collection and Washing: Collect both adherent and suspension cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis by Flow Cytometry: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cytotoxicity_Testing_Workflow General Cytotoxicity Testing Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture Seeding treatment Incubation with Test Compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment viability_assay Viability Assay (e.g., MTT) treatment->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) treatment->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_acquisition Data Acquisition (e.g., Spectrophotometry, Flow Cytometry) viability_assay->data_acquisition membrane_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Apoptosis_Signaling_Pathways Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

References

A Comparative Guide to the Theoretical and Experimental Validation of 1,2,5-Triphenylpyrrole Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical models and experimental data for 1,2,5-Triphenylpyrrole (TPP1). We will delve into its photophysical properties and compare them with its isomer, 1,3,4-Triphenylpyrrole (TPP2), offering a comprehensive analysis supported by experimental data and computational models.

Introduction

This compound is a substituted aromatic pyrrole with phenyl groups at the 1, 2, and 5 positions of the pyrrole ring. The substitution pattern of luminophores significantly influences their photophysical properties, including their emission behavior in different states of matter. A key distinction in the behavior of substituted pyrroles is the phenomenon of aggregation-caused quenching (ACQ) versus aggregation-induced emission (AIE). This compound (referred to as TPP1 in a key comparative study) exhibits ACQ, where its fluorescence is quenched in the aggregated state. This is in contrast to its isomer, 1,3,4-Triphenylpyrrole (TPP2), which displays AIE, a phenomenon where aggregation enhances fluorescence.[1] Understanding the underlying reasons for these differing behaviors is crucial for the rational design of new functional materials.

Synthesis and Characterization

This compound can be synthesized via the Schulte-Reisch reaction, which involves the reaction of 1,4-diphenylbuta-1,3-diyne with aniline, catalyzed by copper chloride.[2] Modifications to this reaction, such as performing it in bulk rather than in a solvent like DMF, have been shown to increase the yield, reduce the reaction temperature, and shorten the reaction time.[2]

Comparative Analysis of Photophysical Properties: this compound vs. 1,3,4-Triphenylpyrrole

The distinct photoluminescent properties of TPP1 and TPP2 were systematically investigated using UV-vis absorption spectroscopy and fluorescence spectroscopy.[1]

Table 1: Photophysical Data for Triphenylpyrrole Isomers [1]

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Behavior
This compound (TPP1)254, 30837567Aggregation-Caused Quenching (ACQ)
1,3,4-Triphenylpyrrole (TPP2)268465197Aggregation-Induced Emission (AIE)

The significant difference in the Stokes shift and the opposing fluorescence behaviors highlight the profound impact of the phenyl substituent positions on the electronic and structural properties of these isomers.

Theoretical Modeling and Experimental Validation

Density Functional Theory (DFT) calculations were employed to understand the electronic structures and geometries of TPP1 and TPP2, providing insights into the mechanisms behind their differing photophysical behaviors.[1]

Table 2: Comparison of Theoretical and Experimental Parameters

ParameterThis compound (TPP1)1,3,4-Triphenylpyrrole (TPP2)
Experimental Data
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/c
Theoretical Calculations (DFT)
Optimized GeometryTwisted conformation of phenyl rings relative to the pyrrole core.More planar conformation of the 1-phenyl group relative to the pyrrole core.
HOMO DistributionDelocalized over the entire molecule.Localized on the pyrrole ring and the 1-phenyl group.
LUMO DistributionDelocalized over the entire molecule.Localized on the 3,4-diphenyl groups.

The theoretical calculations align with the experimental observations. For TPP1, the twisted conformation allows for strong π-π stacking interactions in the aggregated state, leading to the formation of non-emissive excimers and thus, ACQ. In contrast, the AIE behavior of TPP2 is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission.[1]

Experimental Protocols

A general workflow for the validation of theoretical models for compounds like this compound is outlined below.

The synthesis of this compound is achieved through a copper-catalyzed reaction between 1,4-diphenylbuta-1,3-diyne and aniline.[2] The crude product is then purified by column chromatography on silica gel.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the molecular structure.

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic vibrational modes of the functional groups.

  • UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are measured in various solvents and in the solid state to determine the photophysical properties, including absorption and emission maxima, and to observe phenomena like ACQ or AIE.[1]

Single crystal X-ray diffraction analysis is performed to determine the precise molecular geometry and packing in the solid state. This experimental data is crucial for validating the optimized geometries obtained from DFT calculations.[1]

  • DFT and TD-DFT Calculations: Geometric optimization and electronic structure calculations are performed using Density Functional Theory (DFT). Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption and emission spectra.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the experimental validation of theoretical models for this compound.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_theory Theoretical Modeling cluster_validation Validation Synthesis Synthesis of 1,2,5-TPP Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis_Fluorescence UV-Vis & Fluorescence Purification->UV_Vis_Fluorescence X_Ray X-ray Crystallography Purification->X_Ray Comparison Comparison of Experimental & Theoretical Data NMR->Comparison IR->Comparison UV_Vis_Fluorescence->Comparison X_Ray->Comparison DFT DFT Calculations (Geometry, Orbitals) DFT->Comparison TD_DFT TD-DFT Calculations (Spectra) TD_DFT->Comparison

Caption: Workflow for experimental validation of theoretical models.

Signaling Pathway of Photophysical Behavior

The differing photophysical behaviors of TPP1 and TPP2 upon aggregation can be visualized as divergent pathways from the excited state.

G cluster_tpp1 This compound (TPP1) cluster_tpp2 1,3,4-Triphenylpyrrole (TPP2) TPP1_Excited Excited State (Aggregated) Pi_Stacking Strong π-π Stacking TPP1_Excited->Pi_Stacking ACQ Aggregation-Caused Quenching (ACQ) Pi_Stacking->ACQ TPP2_Excited Excited State (Aggregated) RIR Restriction of Intramolecular Rotation (RIR) TPP2_Excited->RIR AIE Aggregation-Induced Emission (AIE) RIR->AIE

Caption: Divergent photophysical pathways of TPP isomers.

Conclusion

The comparison between this compound and its 1,3,4-isomer clearly demonstrates the critical role of substituent positioning in determining the solid-state emission properties of organic luminophores. While theoretical models provide a robust framework for predicting molecular geometry and electronic properties, experimental validation through spectroscopy and crystallography is indispensable for confirming these predictions and fully understanding the complex interplay of factors that govern photophysical behavior. This guide highlights the synergy between computational and experimental approaches in the study of functional organic materials, providing a clear pathway for researchers in the field.

References

A Comparative Guide to the Synthesis of 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methods for 1,2,5-triphenylpyrrole, a key structural motif in various pharmacologically active compounds. This document outlines classical and modern approaches, presenting quantitative data, detailed experimental protocols, and a logical workflow for method selection.

Comparison of Synthesis Methods

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as desired yield, reaction time, availability of starting materials, and scalability. The following table summarizes the key quantitative data for some of the common synthesis routes.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine/AmmoniaProtic or Lewis acidsVariousMinutes to hoursRoom temp. to reflux>60
Microwave-Assisted Paal-Knorr 1,4-Diketones--Shorter than conventional-Good
Hantzsch Pyrrole Synthesis β-ketoesters, Ammonia/Primary amines, α-haloketones-----
One-Pot Microwave Synthesis Benzil, Aldehydes, Ammonium acetateGlacial acetic acidSolvent-free1-3 minutesMicrowave irradiationHigh

Logical Workflow for Method Selection

The selection of an appropriate synthetic method for this compound can be guided by a logical assessment of experimental goals and constraints. The following diagram illustrates a decision-making workflow.

G Workflow for Selecting a this compound Synthesis Method cluster_methods Synthesis Methods start Define Synthesis Goals yield High Yield Critical? start->yield time Rapid Synthesis Required? yield->time Yes hantzsch Consider Hantzsch or Knorr for specific substitution patterns yield->hantzsch No green Green Chemistry Principles Important? time->green Yes paal_knorr Paal-Knorr Synthesis time->paal_knorr No microwave Microwave-Assisted Synthesis green->microwave Consider one_pot One-Pot Microwave Synthesis green->one_pot Yes

Caption: Decision workflow for selecting a suitable synthesis method for this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole (Illustrative Protocol)

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] The reaction is typically catalyzed by protic or Lewis acids.[1]

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2 mmol), and methanol (0.5 ml).[3]

  • Add one drop of concentrated hydrochloric acid to the mixture.[3]

  • Heat the mixture at reflux for 15 minutes.[3]

  • After cooling in an ice bath, add 5.0 ml of 0.5 M HCl.[3]

  • Collect the resulting crystals by vacuum filtration.[3]

  • Recrystallize the product from a 9:1 mixture of methanol and water (1 ml) to obtain 2,5-dimethyl-1-phenylpyrrole.[3] The approximate yield is 52% (178 mg).[3]

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This method is versatile for producing a variety of substituted pyrroles.

Generalized Reaction Scheme:

The reaction typically proceeds through the formation of an enamine intermediate from the β-ketoester and the amine, which then reacts with the α-haloketone followed by cyclization and dehydration to form the pyrrole ring.

One-Pot Microwave-Assisted Synthesis of 2,4,5-Triphenyl Imidazoles (Analogous Protocol)

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to accelerate reactions and often improve yields.[4] A one-pot synthesis of 2,4,5-triphenyl imidazoles, structurally related to triphenylpyrroles, demonstrates the efficiency of this approach.

Experimental Procedure:

  • In a microwave-safe vessel, combine benzil, an appropriate aldehyde, and ammonium acetate.

  • Add a catalytic amount of glacial acetic acid.[4]

  • Conduct the reaction under microwave irradiation for 1-3 minutes in a solvent-free condition.[4]

  • The high efficiency of this method often leads to high yields of the product.[4]

Note: This protocol for a related triphenyl-substituted heterocycle suggests that a similar microwave-assisted, one-pot approach could be developed for the synthesis of this compound from appropriate starting materials.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Paal-Knorr reaction follows a well-established mechanistic pathway. The following diagram illustrates the key steps involved in the acid-catalyzed cyclization.

G Mechanism of Paal-Knorr Pyrrole Synthesis diketone 1,4-Diketone protonation Protonation of Carbonyl diketone->protonation amine Primary Amine (R-NH2) attack1 Nucleophilic attack by Amine amine->attack1 protonation->attack1 hemiaminal Hemiaminal Intermediate attack1->hemiaminal protonation2 Protonation of second Carbonyl hemiaminal->protonation2 attack2 Intramolecular Nucleophilic Attack protonation2->attack2 cyclized_intermediate Cyclized Intermediate attack2->cyclized_intermediate dehydration Dehydration cyclized_intermediate->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole

Caption: Key mechanistic steps in the Paal-Knorr synthesis of a substituted pyrrole.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,2,5-Triphenylpyrrole, ensuring compliance with general laboratory safety protocols.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, it is imperative to treat this compound as potentially hazardous. General safe handling practices for chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

In the absence of specific hazard information, assume the substance may be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust or fumes and direct contact with the skin.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste management service. Do not dispose of this chemical in the regular trash or down the drain.[1]

1. Waste Identification and Classification:

  • Unless confirmed to be non-hazardous by your institution's EHS department, treat this compound as a hazardous chemical waste.[2]

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and leak-proof container.[3]

  • It is often best to use the original container if it is in good condition.

  • Segregate this waste from other chemical waste streams to avoid potential reactions. Specifically, keep it separate from incompatible materials.

3. Labeling the Waste Container:

  • Properly label the hazardous waste container with a hazardous waste tag provided by your EHS department.[2]

  • The label must include the following information:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The words "Hazardous Waste".

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The specific hazards of the chemical (if known). In the absence of specific data, indicate "Caution: Chemical of Unknown Toxicity."

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Keep the container closed except when adding waste.[3]

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste collect Collect in a Compatible Container start->collect Step 1 label_waste Label with Hazardous Waste Tag collect->label_waste Step 2 store Store in Designated Hazardous Waste Area label_waste->store Step 3 contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 4 pickup EHS Pickup and Proper Disposal contact_ehs->pickup Step 5

Workflow for the proper disposal of this compound.

Disposal of Contaminated Materials

Any materials, such as gloves, absorbent pads, or glassware, that come into contact with this compound should also be disposed of as hazardous waste.

  • Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Solid Waste: Contaminated solids (gloves, paper towels) should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the defaced container may be disposed of as regular trash, but always check with your EHS department for specific institutional policies.[2]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Essential Safety and Logistical Information for Handling 1,2,5-Triphenylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,2,5-Triphenylpyrrole. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Assessment

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Chronic Effects: Prolonged or repeated exposure may cause organ damage.

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.

Given these potential risks, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A summary of the required PPE for handling this compound is provided in the table below. This is based on a comprehensive risk assessment for handling solid, potentially hazardous chemical compounds.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.To protect against dust particles and potential splashes of solutions containing the compound, which could cause serious eye damage.
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.To prevent skin contact, which may cause irritation or toxic effects.
Body Protection Laboratory CoatA flame-resistant lab coat is advisable, especially when working with flammable solvents.To protect the wearer's clothing and skin from spills and contamination.
Respiratory Protection N95 Respirator or higherAn N95 dust mask should be used for handling small quantities of powder. For larger quantities or when generating dust, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.To prevent the inhalation of fine dust particles which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required when weighing or transferring the solid compound to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]

2. Safe Handling and Hygiene:

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4][5][6]

  • Remove contaminated clothing and wash it before reuse.[4]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, collect in a designated, labeled, and sealed solvent waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[4][6]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

start Start: Gather Materials and Don PPE prep Preparation: Weighing and Transfer (in Fume Hood) start->prep reaction Experimental Use: Reaction Setup and Monitoring prep->reaction workup Work-up: Quenching and Extraction reaction->workup waste_collection Waste Collection: Segregate Solid and Liquid Waste reaction->waste_collection Collect Waste purification Purification: Chromatography or Recrystallization workup->purification workup->waste_collection Collect Waste purification->waste_collection Collect Waste decontamination Decontamination: Clean Glassware and Work Area purification->decontamination Clean Equipment disposal Disposal: Transfer to EHS for Final Disposal waste_collection->disposal end End: Doff PPE and Wash Hands decontamination->end disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.